molecular formula C17H22O2 B1662686 Cannabidiorcol CAS No. 35482-50-9

Cannabidiorcol

Cat. No.: B1662686
CAS No.: 35482-50-9
M. Wt: 258.35 g/mol
InChI Key: GKVOVXWEBSQJPA-UONOGXRCSA-N
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Description

See also: Cannabis sativa subsp. indica top (part of).

Properties

IUPAC Name

5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O2/c1-10(2)13-6-5-11(3)7-14(13)17-15(18)8-12(4)9-16(17)19/h7-9,13-14,18-19H,1,5-6H2,2-4H3/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVOVXWEBSQJPA-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35482-50-9
Record name Cannabidiorcol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035482509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CANNABIDIORCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/259WR5E2RF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biosynthesis of Cannabidiorcol (CBD-C1): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiorcol (CBD-C1) is a naturally occurring phytocannabinoid found in trace amounts in Cannabis sativa. As a homologue of the well-studied cannabidiol (CBD), CBD-C1 is distinguished by a methyl side chain in place of the pentyl chain. This structural variation hints at a unique biosynthetic origin and potentially distinct pharmacological properties, making it a compound of increasing interest for researchers and drug development professionals. This technical guide provides a comprehensive overview of the current understanding of the CBD-C1 biosynthesis pathway, including its enzymatic steps, relevant quantitative data from heterologous systems, detailed experimental protocols, and a discussion of its potential regulatory mechanisms.

Core Biosynthesis Pathway of this compound (CBD-C1)

The biosynthesis of CBD-C1 is analogous to the well-established pathway for CBD, with the primary distinction being the initial polyketide precursor. Instead of olivetolic acid, the pathway for CBD-C1 commences with methylresorcinolic acid .

The key steps are as follows:

  • Formation of Methylresorcinolic Acid: The biosynthesis is initiated with the formation of methylresorcinolic acid. While the specific enzyme responsible for this step in Cannabis sativa has not yet been definitively identified, it is hypothesized to be a Type III polyketide synthase (PKS) . This enzyme would likely utilize acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units. The resulting tetraketide intermediate would then undergo cyclization to form methylresorcinolic acid. In heterologous systems, non-canonical polyketide synthases have been successfully used to produce the C1-analog precursor, orsellinic acid, which is structurally similar to methylresorcinolic acid[1].

  • Prenylation to form Cannabigerorcolic Acid (CBGA-C1): Methylresorcinolic acid is then prenylated by a prenyltransferase , specifically an aromatic prenyltransferase, which attaches a geranyl pyrophosphate (GPP) molecule. This reaction yields cannabigerorcolic acid (CBGA-C1) , the central precursor for C1-cannabinoids.

  • Oxidative Cyclization to Cannabidiorcolic Acid (CBDA-C1): The final step in the formation of the immediate precursor to CBD-C1 is the oxidative cyclization of CBGA-C1. This reaction is catalyzed by cannabidiolic acid (CBDA) synthase , the same enzyme responsible for the formation of CBDA from cannabigerolic acid (CBGA). CBDA synthase exhibits a degree of substrate promiscuity, enabling it to act on CBGA-C1 to produce cannabidiorcolic acid (CBDA-C1) [2][3].

  • Decarboxylation to this compound (CBD-C1): CBDA-C1 is the acidic form of the cannabinoid. It is non-enzymatically converted to the neutral, active form, this compound (CBD-C1), through decarboxylation , a process that is accelerated by heat and light.

Below is a DOT script for a Graphviz diagram illustrating this pathway.

CBD_C1_Biosynthesis cluster_precursor Precursor Synthesis cluster_cannabinoid_core Cannabinoid Core Synthesis Acetyl_CoA Acetyl-CoA Methylresorcinolic_Acid Methylresorcinolic Acid Acetyl_CoA->Methylresorcinolic_Acid Polyketide Synthase (hypothesized) Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Methylresorcinolic_Acid CBGA_C1 Cannabigerorcolic Acid (CBGA-C1) Methylresorcinolic_Acid->CBGA_C1 Aromatic Prenyltransferase GPP Geranyl Pyrophosphate GPP->CBGA_C1 CBDA_C1 Cannabidiorcolic Acid (CBDA-C1) CBGA_C1->CBDA_C1 CBDA Synthase CBD_C1 This compound (CBD-C1) CBDA_C1->CBD_C1 Decarboxylation (Heat, Light)

Biosynthesis pathway of this compound (CBD-C1).

Quantitative Data

Quantitative data for the native biosynthesis of CBD-C1 in Cannabis sativa is currently unavailable in the scientific literature. However, research on the heterologous production of cannabinoid analogs in engineered microorganisms provides some initial insights into the potential yields of these pathways.

Intermediate/ProductProduction SystemTiter (mg/L)Reference
Cannabigerorcinic Acid (a C1-CBGA analog)Yarrowia lipolytica0.5[1]
Orsellinic Acid (a C1-resorcinolic acid analog)Yarrowia lipolytica18.8[1]

Note: The data presented above is from a heterologous system and may not directly reflect the efficiency of the pathway in Cannabis sativa. It does, however, demonstrate the feasibility of producing C1-cannabinoid precursors through engineered biosynthetic pathways.

Experimental Protocols

Heterologous Production of Cannabigerorcinic Acid in Yarrowia lipolytica**

This protocol is adapted from the methodology described for the de novo biosynthesis of cannabinoid analogs in Yarrowia lipolytica[1].

Objective: To produce cannabigerorcinic acid through the expression of a noncanonical polyketide synthase and a prenyltransferase in an engineered Y. lipolytica strain.

Materials:

  • Engineered Yarrowia lipolytica strain co-expressing a suitable polyketide synthase and an aromatic prenyltransferase.

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose).

  • Appropriate antibiotic for plasmid maintenance.

  • Geranyl pyrophosphate (GPP) solution.

  • HPLC-grade solvents (acetonitrile, water, formic acid).

  • Analytical standards for cannabigerorcinic acid (if available) or related compounds for identification.

Procedure:

  • Strain Cultivation: Inoculate a single colony of the engineered Y. lipolytica strain into 5 mL of YPD medium with the appropriate antibiotic. Grow overnight at 28-30°C with shaking (200-250 rpm).

  • Production Culture: Inoculate a larger volume of YPD medium (e.g., 50 mL in a 250 mL flask) with the overnight culture to an initial OD600 of 0.1.

  • Induction and Feeding: If using an inducible promoter system, add the appropriate inducer at the desired cell density. Supplement the culture with a final concentration of 1 mM GPP.

  • Fermentation: Continue the cultivation for 72-96 hours at 28-30°C with shaking.

  • Extraction:

    • Harvest the cells by centrifugation (5000 x g for 10 min).

    • Resuspend the cell pellet in a suitable volume of extraction solvent (e.g., ethyl acetate).

    • Perform cell lysis using methods such as bead beating or sonication.

    • Centrifuge to pellet cell debris and collect the supernatant containing the extracted metabolites.

    • Evaporate the solvent under reduced pressure.

  • Analysis:

    • Resuspend the dried extract in a known volume of methanol or a suitable solvent for HPLC analysis.

    • Analyze the sample by HPLC or LC-MS/MS to identify and quantify cannabigerorcinic acid.

DOT Script for Experimental Workflow:

Experimental_Workflow Start Start Cultivate_Yeast Cultivate Engineered Yarrowia lipolytica Start->Cultivate_Yeast Induce_and_Feed Induce Gene Expression & Feed GPP Cultivate_Yeast->Induce_and_Feed Ferment Fermentation (72-96h) Induce_and_Feed->Ferment Harvest_and_Extract Harvest Cells & Extract Metabolites Ferment->Harvest_and_Extract Analyze Analyze by HPLC or LC-MS/MS Harvest_and_Extract->Analyze End End Analyze->End

Workflow for heterologous production of CBGA-C1.
In Vitro Assay for CBDA Synthase Activity with Cannabigerolic Acid (CBGA) Analogs

This protocol is a conceptual adaptation based on established assays for CBDA synthase with its native substrate, CBGA, and can be used to assess the enzyme's activity with CBGA-C1[2][4].

Objective: To determine the kinetic parameters (Km, Vmax, kcat) of CBDA synthase with cannabigerorcolic acid (CBGA-C1) as a substrate.

Materials:

  • Purified recombinant CBDA synthase.

  • Cannabigerorcolic acid (CBGA-C1) substrate.

  • Reaction buffer (e.g., 100 mM sodium citrate, pH 5.0).

  • Quenching solution (e.g., ice-cold methanol or acetonitrile).

  • HPLC or LC-MS/MS system for product quantification.

  • Analytical standards for CBDA-C1.

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of purified CBDA synthase and CBGA-C1 in appropriate buffers.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer and varying concentrations of the CBGA-C1 substrate. Equilibrate to the desired reaction temperature (e.g., 30°C).

  • Initiate Reaction: Start the reaction by adding a known amount of CBDA synthase to the substrate mixture.

  • Time-Course Sampling: At specific time points (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture and immediately add it to an equal volume of quenching solution to stop the reaction.

  • Sample Preparation for Analysis: Centrifuge the quenched samples to precipitate the enzyme. Transfer the supernatant to an HPLC vial.

  • Product Quantification: Analyze the samples by HPLC or LC-MS/MS to quantify the amount of CBDA-C1 produced.

  • Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters.

Signaling Pathways and Regulation

The specific signaling pathways and transcriptional regulation governing the biosynthesis of CBD-C1 in Cannabis sativa are largely unknown. However, research into the regulation of the general cannabinoid pathway provides a framework for future investigation.

Key Regulatory Factors in Cannabinoid Biosynthesis:

  • Transcription Factors: Several families of transcription factors, including MYB, bHLH, and WRKY, have been implicated in the regulation of cannabinoid synthase gene expression[5][6][7]. It is plausible that specific members of these families, or as-yet-unidentified transcription factors, control the expression of the genes involved in the CBD-C1 pathway.

  • Hormonal and Environmental Signals: Phytohormones such as jasmonic acid and salicylic acid, as well as environmental stressors, are known to influence the expression of cannabinoid biosynthetic genes and the accumulation of cannabinoids[8]. These signaling molecules could potentially modulate the production of CBD-C1 and other minor cannabinoids.

Future research should focus on identifying the specific regulatory elements and transcription factors that control the expression of the putative methylresorcinolic acid synthase and other key enzymes in the CBD-C1 pathway. This could involve promoter analysis, yeast one-hybrid screening, and transcriptomic studies of Cannabis varieties with varying profiles of minor cannabinoids.

DOT Script for a Putative Regulatory Network:

Regulatory_Network cluster_signals External & Internal Signals cluster_transcription_factors Transcriptional Regulation cluster_genes Biosynthetic Genes Hormones Phytohormones (e.g., Jasmonic Acid) TF_MYB MYB Transcription Factors Hormones->TF_MYB TF_WRKY WRKY Transcription Factors Hormones->TF_WRKY Stress Environmental Stress Stress->TF_MYB TF_bHLH bHLH Transcription Factors Stress->TF_bHLH PKS_C1 PKS (for Methylresorcinolic Acid) TF_MYB->PKS_C1 Positive/Negative Regulation Prenyltransferase Aromatic Prenyltransferase TF_bHLH->Prenyltransferase Positive/Negative Regulation CBDAS CBDA Synthase TF_WRKY->CBDAS Positive/Negative Regulation

Hypothetical regulatory network for CBD-C1 biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound (CBD-C1) represents an intriguing variation on the canonical cannabinoid production pathway. While the core enzymatic steps are largely understood by analogy to CBD biosynthesis, significant knowledge gaps remain, particularly concerning the native enzyme responsible for the synthesis of the C1-precursor, methylresorcinolic acid, in Cannabis sativa. The lack of quantitative kinetic data for the enzymes involved and the specifics of its regulatory network highlight the need for further research.

Future investigations should focus on:

  • Identification and characterization of the Cannabis sativa polyketide synthase responsible for methylresorcinolic acid production.

  • In vitro kinetic analysis of CBDA synthase with cannabigerorcolic acid to understand its efficiency in producing CBDA-C1.

  • Development and validation of sensitive analytical methods for the routine quantification of CBD-C1 and its precursors in plant material and other matrices.

  • Transcriptomic and metabolomic studies of diverse Cannabis chemovars to identify the genes and regulatory networks controlling the production of C1 and other minor cannabinoids.

A deeper understanding of the CBD-C1 biosynthetic pathway will not only advance our fundamental knowledge of cannabinoid biochemistry but also open new avenues for the targeted breeding of Cannabis varieties and the metabolic engineering of microorganisms for the production of this and other rare and potentially valuable cannabinoids.

References

Pharmacological Profile of Cannabidiorcol (CBD-C1): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidiorcol (CBD-C1), a lesser-known phytocannabinoid, is a structural analog of cannabidiol (CBD) distinguished by a methyl side chain in place of CBD's characteristic pentyl group. While research on CBD-C1 is still in its nascent stages, preliminary findings indicate a distinct pharmacological profile that diverges from classical cannabinoid receptor-mediated pathways. This technical guide provides a comprehensive overview of the current understanding of CBD-C1's pharmacology, supplemented with comparative data from its extensively studied counterpart, CBD, to offer a broader context for its potential therapeutic applications. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing key signaling pathways.

Introduction

This compound (CBD-C1), also known as Cannabidiol-C1, is a naturally occurring phytocannabinoid found in trace amounts in Cannabis sativa. Its structural similarity to cannabidiol (CBD) has prompted investigations into its pharmacological activities. However, unlike CBD, CBD-C1 exhibits low affinity for the canonical cannabinoid receptors, CB1 and CB2.[1][2] The primary mechanism of action identified for CBD-C1 to date is its agonist activity at the Transient Receptor Potential Vanilloid 2 (TRPV2) channel, a non-selective cation channel implicated in a variety of physiological and pathological processes, including inflammation and tumorigenesis.[1]

This guide will synthesize the available preclinical data on CBD-C1, with a particular focus on its interaction with TRPV2 and potential downstream signaling. Given the limited body of research on CBD-C1, relevant pharmacological data for CBD will be presented in parallel to provide a comparative framework and highlight potential areas for future investigation.

Quantitative Pharmacological Data

The quantitative pharmacological data for this compound (CBD-C1) remains limited in publicly available literature. The following tables summarize the available information for CBD-C1 and provide a comparative summary of the well-characterized pharmacological parameters of its structural analog, Cannabidiol (CBD).

Table 1: Receptor Binding and Functional Activity of this compound (CBD-C1)

TargetAssay TypeSpeciesValueNotes
CB1 ReceptorBinding Affinity-Low Affinity[1][2]
CB2 ReceptorBinding Affinity-Low Affinity[1][2]
TRPV2 ChannelFunctional Activity-Agonist[1]
AromataseMolecular Docking-High Binding EnergyComputational prediction; experimental validation pending.

Table 2: Comparative Receptor Binding and Functional Activity of Cannabidiol (CBD)

TargetAssay TypeSpeciesValue (Ki / EC50)Reference
CB1 ReceptorBinding Affinity (Ki)Human>10 µM
CB2 ReceptorBinding Affinity (Ki)Human>10 µM
TRPV2 ChannelFunctional Activity (EC50)Rat3.7 µM
5-HT1A ReceptorFunctional Activity (EC50)--Agonist activity reported.
GPR55Functional Activity--Antagonist activity reported.

Table 3: Comparative Pharmacokinetic Parameters of Cannabidiol (CBD)

ParameterSpeciesRoute of AdministrationValueReference
BioavailabilityHumanOral~6%[3]
HumanInhalation31% (mean)[3]
Half-life (t1/2)HumanOral (chronic)2-5 days[3]
HumanIntravenous24 hours[3]
HumanInhalation31 hours[3]
TmaxHumanOral1.5 - 4.2 hours
CmaxHumanOral (1500 mg)~150 ng/mL

Key Signaling Pathways

TRPV2-Mediated Signaling

The primary established signaling pathway for this compound involves the activation of the TRPV2 channel. In certain cellular contexts, such as esophageal squamous cell carcinoma, the activation of TRPV2 by thermal stress (a known activator, similar to CBD-C1's agonism) has been shown to promote tumorigenesis through the downstream activation of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival. This activation is also linked to the heat shock proteins HSP70 and HSP27.

TRPV2_Signaling CBD_C1 This compound (CBD-C1) TRPV2 TRPV2 Channel CBD_C1->TRPV2 Agonism Ca_influx Ca2+ Influx TRPV2->Ca_influx HSP HSP70/27 TRPV2->HSP PI3K PI3K Ca_influx->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation HSP->PI3K

TRPV2-mediated signaling cascade initiated by this compound.

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound are not widely published. The following are generalized methodologies for key experiments relevant to the pharmacological profiling of cannabinoid-like molecules, based on standard laboratory practices.

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., CBD-C1) for cannabinoid receptors (CB1 and CB2).

Methodology:

  • Membrane Preparation:

    • HEK293 cells stably expressing human CB1 or CB2 receptors are cultured and harvested.

    • Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 3 mM MgCl2, 0.2 mM EGTA) and centrifuged to pellet the cell debris.

    • The supernatant is then ultracentrifuged to pellet the membrane fraction. The pellet is resuspended in assay buffer and protein concentration is determined.

  • Competitive Binding Assay:

    • Membrane preparations (typically 5-10 µg of protein) are incubated with a fixed concentration of a radiolabeled cannabinoid receptor ligand (e.g., [3H]CP-55,940) and varying concentrations of the unlabeled test compound.

    • The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 2.5 mM EGTA, and 0.5% BSA) for 60-90 minutes at 30°C.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled cannabinoid ligand.

  • Detection and Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold wash buffer.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • The IC50 values are determined by non-linear regression analysis of the competition binding curves, and Ki values are calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (CB1/CB2 expressing cells) start->prepare_membranes incubate Incubate Membranes with: - Radiolabeled Ligand - Test Compound (CBD-C1) prepare_membranes->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis (IC50 and Ki determination) quantify->analyze end End analyze->end

Workflow for a cannabinoid receptor binding assay.

In Vitro Anti-Inflammatory Assay (LPS-induced Nitric Oxide Production)

Objective: To evaluate the anti-inflammatory potential of a test compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture and Treatment:

    • RAW 264.7 macrophage cells are cultured in appropriate media.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then pre-treated with various concentrations of the test compound (e.g., CBD-C1) for 1-2 hours.

    • Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, and the cells are incubated for a further 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, the cell culture supernatant is collected.

    • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent system.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

    • The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

  • Detection and Analysis:

    • The absorbance of the colored product is measured at 540 nm using a microplate reader.

    • A standard curve is generated using known concentrations of sodium nitrite.

    • The percentage inhibition of NO production by the test compound is calculated relative to the LPS-only treated control.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Activation

Objective: To determine the effect of a test compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.

Methodology:

  • Cell Lysis and Protein Quantification:

    • Cells are treated with the test compound for the desired time.

    • The cells are then washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • The cell lysates are centrifuged to remove cellular debris, and the protein concentration of the supernatant is determined using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein from each sample are denatured and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and mTOR overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection and Analysis:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

    • The band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the level of pathway activation.

Conclusion and Future Directions

This compound (CBD-C1) presents an intriguing pharmacological profile, primarily characterized by its agonist activity at the TRPV2 channel and a notable lack of affinity for classical cannabinoid receptors. This positions CBD-C1 as a potentially selective tool for interrogating TRPV2 function and a starting point for the development of novel therapeutics targeting this channel. The pro-tumorigenic effects observed at high concentrations in specific cancer cell lines, however, warrant careful consideration and further investigation into the context-dependent nature of TRPV2 signaling.

The significant gaps in our understanding of CBD-C1's pharmacology underscore the need for further research. Key areas for future investigation include:

  • Comprehensive Receptor Screening: A broad panel of receptors and ion channels should be screened to identify additional molecular targets of CBD-C1.

  • Quantitative In Vitro and In Vivo Efficacy Studies: Dose-response studies are required to quantify the potency and efficacy of CBD-C1 in various functional assays, particularly those related to inflammation and nociception.

  • Detailed Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of CBD-C1 need to be determined to assess its drug-like properties and inform potential dosing regimens.

  • Head-to-Head Comparative Studies with CBD: Direct comparative studies with CBD will be crucial to delineate the unique pharmacological effects attributable to the methyl versus pentyl side chain.

By addressing these research questions, the scientific community can build a more complete and nuanced understanding of this compound's pharmacological profile and its potential as a therapeutic agent.

References

Unveiling the Molecular Landscape of Cannabidiorcol (CBD-C1) Beyond Cannabinoid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Cannabidiorcol (CBD-C1) is a rare phytocannabinoid, a structural homolog of cannabidiol (CBD) distinguished by a methyl instead of a pentyl side chain. While research into its pharmacological profile is still in its nascent stages, emerging evidence points towards a significant interaction with molecular targets outside of the classical cannabinoid receptors (CB1 and CB2). This guide synthesizes the current understanding of CBD-C1's non-cannabinoid receptor targets, with a primary focus on its activity as an agonist of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel. Due to the limited availability of specific quantitative data for CBD-C1, this document also discusses the well-characterized non-cannabinoid targets of its close homolog, CBD, to provide a comparative context and suggest potential avenues for future research. This guide is intended for researchers, scientists, and drug development professionals, providing available data, experimental methodologies, and visual representations of key pathways and workflows.

Introduction to this compound (CBD-C1)

This compound (also known as CBD-C1 or CBDO) is a naturally occurring phytocannabinoid found in trace amounts in the Cannabis sativa plant. Structurally similar to the more abundant and well-studied cannabidiol (CBD), CBD-C1 possesses a significantly shorter alkyl side chain. This structural modification is anticipated to alter its pharmacokinetic and pharmacodynamic properties. Like CBD, CBD-C1 has a low affinity for the primary cannabinoid receptors, CB1 and CB2, suggesting that its biological effects are likely mediated through other molecular targets.

Confirmed Molecular Targets of CBD-C1 Beyond Cannabinoid Receptors

Current scientific literature identifies one primary non-cannabinoid receptor target for CBD-C1 with a degree of certainty:

Transient Receptor Potential Vanilloid 2 (TRPV2)

The most clearly defined molecular target for CBD-C1 is the TRPV2 channel, a non-selective cation channel. CBD-C1 has been identified as an agonist of TRPV2, an interaction that is believed to contribute to its anti-inflammatory properties.

TRPV2 channels are implicated in a variety of physiological processes, including immune response, neuronal development, and cardiac function. Activation of TRPV2 leads to an influx of calcium ions (Ca²⁺) into the cell, triggering a cascade of downstream signaling events.

Potential Molecular Targets of CBD-C1: Insights from Cannabidiol (CBD)

Given the structural homology between CBD-C1 and CBD, it is plausible that they may share additional molecular targets. The following are well-established non-cannabinoid receptor targets of CBD, which represent high-priority candidates for future investigation with CBD-C1. It must be emphasized that the following interactions have not been confirmed for CBD-C1 and all quantitative data pertains to CBD.

  • Transient Receptor Potential Vanilloid 1 (TRPV1): CBD is a known agonist of TRPV1, a channel involved in pain perception and inflammation.

  • Serotonin 1A Receptor (5-HT1A): CBD acts as a modest affinity agonist at the 5-HT1A receptor, which is implicated in the regulation of anxiety and mood.[1]

  • G-protein Coupled Receptor 55 (GPR55): Often referred to as an orphan receptor, GPR55 is involved in regulating blood pressure, bone density, and inflammation. CBD has been shown to act as an antagonist or inverse agonist at GPR55.[2]

  • Peroxisome Proliferator-Activated Receptors (PPARs): CBD is an agonist of PPARγ, a nuclear receptor that plays a key role in lipid metabolism and inflammation.

Quantitative Interaction Data

A significant challenge in the study of CBD-C1 is the scarcity of quantitative pharmacological data. The following tables summarize the available information for CBD-C1 and provide a more detailed comparison with its homolog, CBD.

Table 1: Molecular Targets and Quantitative Data for this compound (CBD-C1)

Molecular TargetInteraction TypeQuantitative ValueUnitsReference
TRPV2Agonist--[General scientific consensus]

Note: Specific binding affinity (Ki) or potency (EC50/IC50) values for CBD-C1 are not yet widely reported in peer-reviewed literature.

Table 2: Selected Non-Cannabinoid Receptor Targets and Quantitative Data for Cannabidiol (CBD)

Molecular TargetInteraction TypeQuantitative Value (EC50/IC50/Ki)UnitsReference(s)
rat TRPV2Agonist3.7µM[3][4]
human 5-HT1AAgonistModest Affinity-[1]
human 5-HT1ADisplacement (IC50)129.40 ± 9.40µM[5]
GPR55Antagonist/Inverse Agonist--[2]

Signaling Pathways

The interaction of CBD-C1 with TRPV2 initiates a signaling cascade that is crucial for its cellular effects. The following diagram illustrates this pathway.

TRPV2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CBD_C1 This compound (CBD-C1) TRPV2 TRPV2 Channel CBD_C1->TRPV2 Agonist Binding Ca_influx Ca²⁺ Influx TRPV2->Ca_influx Channel Opening Calmodulin Calmodulin Ca_influx->Calmodulin Activation Downstream_Signaling Downstream Signaling (e.g., Gene Expression, Vesicle Trafficking) Calmodulin->Downstream_Signaling Modulation

Caption: Agonist binding of CBD-C1 to the TRPV2 channel.

Key Experimental Methodologies

The functional activity of compounds like CBD-C1 on ion channels such as TRPV2 is often assessed using a calcium imaging assay. This method allows for the direct visualization and quantification of ion channel activation.

Protocol: Calcium Imaging Assay for TRPV2 Activation
  • Cell Culture and Transfection:

    • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are transiently transfected with a plasmid encoding for the rat or human TRPV2 channel using a suitable transfection reagent (e.g., Lipofectamine). A control group is transfected with an empty vector. Cells are typically used 48-72 hours post-transfection.

  • Fluorescent Dye Loading:

    • Transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (1 µM), for 40-50 minutes at 37°C in a standard extracellular solution.

  • Calcium Imaging:

    • After dye loading, cells are washed and placed on the stage of an inverted microscope equipped for fluorescence imaging.

    • The fluorescence intensity is measured at an emission wavelength of 510 nm, with excitation light alternating between 340 nm and 380 nm. The ratio of fluorescence at these two excitation wavelengths is proportional to the intracellular calcium concentration.

  • Compound Application and Data Acquisition:

    • A baseline fluorescence ratio is recorded for a set period.

    • A solution containing CBD-C1 at a known concentration is perfused over the cells.

    • Changes in the fluorescence ratio are recorded in real-time to measure the increase in intracellular calcium resulting from TRPV2 channel activation.

    • A positive control (e.g., a known TRPV2 agonist) and a vehicle control are also tested.

  • Data Analysis:

    • The change in fluorescence ratio over time is plotted.

    • The peak response following compound application is used to determine the extent of channel activation.

    • Dose-response curves can be generated by testing a range of CBD-C1 concentrations to calculate the EC50 value.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the workflow for the calcium imaging assay described above.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture HEK293 Cells B Transfect Cells with TRPV2 Plasmid A->B C Load Cells with Fura-2 AM Dye B->C D Mount Cells on Microscope C->D E Record Baseline Fluorescence D->E F Apply CBD-C1 Solution E->F G Record Post-Application Fluorescence F->G H Calculate Fluorescence Ratio G->H I Plot Dose-Response Curve H->I J Determine EC50 Value I->J

Caption: Workflow for a calcium imaging assay to assess TRPV2 activation.

Conclusion and Future Directions

The pharmacological profile of this compound (CBD-C1) is an emerging area of cannabinoid science. While its low affinity for CB1 and CB2 receptors has been established, its activity at other molecular targets is just beginning to be understood. The agonism of the TRPV2 channel represents the most significant finding to date for its non-cannabinoid receptor interactions.

Future research should prioritize:

  • Quantitative Characterization: Determining the binding affinities (Ki) and functional potencies (EC50) of CBD-C1 at TRPV2 and other potential targets is crucial.

  • Target Screening: A comprehensive screening of CBD-C1 against a broad panel of receptors and ion channels, particularly those known to interact with CBD (e.g., 5-HT1A, GPR55, other TRP channels), is necessary to build a complete pharmacological profile.

  • In Vivo Studies: Translating the in vitro findings into animal models will be essential to understand the physiological and therapeutic relevance of CBD-C1's molecular interactions.

A deeper understanding of the molecular targets of CBD-C1 will be instrumental in unlocking its potential therapeutic applications and differentiating its effects from those of other phytocannabinoids.

References

An In-depth Technical Guide on the Interaction of Cannabidiorcol (CBDO) with the Endocannabinoid System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidiorcol (CBDO, CBD-C1) is a lesser-known phytocannabinoid and a structural homologue of cannabidiol (CBD), distinguished by a methyl side chain in place of the pentyl chain. Despite its structural similarity to CBD, a compound with a wide range of pharmacological activities, research into the specific interactions of CBDO with the endocannabinoid system (ECS) is notably limited. This technical guide synthesizes the current, albeit sparse, state of knowledge regarding CBDO's pharmacological profile. It highlights that while CBDO exhibits a low affinity for the canonical cannabinoid receptors CB1 and CB2, its more significant reported activity is as an agonist for the Transient Receptor Potential Vanilloid 2 (TRPV2) channel. This document provides an overview of its known interactions, presents available quantitative data in tabular format, details standardized experimental protocols for its further characterization, and visualizes key signaling pathways and workflows using the DOT language. The significant gaps in the literature underscore the need for further empirical research to fully elucidate the therapeutic potential of this unique phytocannabinoid.

Introduction to this compound (CBDO)

This compound is a naturally occurring phytocannabinoid found in Cannabis sativa.[1][2] Structurally, it is a C1-analogue of cannabidiol, meaning its resorcinol core possesses a methyl group instead of the more common pentyl group found in CBD.[3][4] This structural difference is critical as the length of the alkyl side chain is a known determinant of affinity and efficacy at cannabinoid receptors. While the pharmacology of major cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and CBD is well-documented, CBDO remains largely uncharacterized. This guide aims to collate the existing data and provide a framework for future research.

Interaction with Cannabinoid Receptors (CB1 and CB2)

The primary components of the endocannabinoid system are the G-protein coupled cannabinoid receptors, CB1 and CB2. Current literature consistently indicates that CBDO has a low affinity for both of these receptors.[3] This suggests that direct agonism or antagonism of CB1 and CB2 is not the primary mechanism of action for CBDO, distinguishing it from THC, which is a potent partial agonist at CB1.

Quantitative Data: Binding Affinity

To date, specific, experimentally determined binding affinity values (Kᵢ) for CBDO at CB1 and CB2 receptors have not been published in peer-reviewed literature. The available information is qualitative, describing the affinity as "low". For context and comparison, the binding affinities of related, well-studied cannabinoids are provided below.

CompoundReceptorBinding Affinity (Kᵢ)Data Type
This compound (CBDO) CB1Not Experimentally Determined (Reported as "Low Affinity")Qualitative
This compound (CBDO) CB2Not Experimentally Determined (Reported as "Low Affinity")Qualitative
Cannabidiol (CBD)CB1Weak (Negative Allosteric Modulator)Experimental
Cannabidiol (CBD)CB2Weak Agonist/Inverse AgonistExperimental
Δ⁹-Tetrahydrocannabinol (THC)CB115 - 40.7 nMExperimental
Δ⁹-Tetrahydrocannabinol (THC)CB236 - 63 nMExperimental
Experimental Protocol: Radioligand Competition Binding Assay for CB1/CB2

To empirically determine the binding affinity (Kᵢ) of CBDO for human CB1 and CB2 receptors, a standardized radioligand competition binding assay would be employed. The following protocol is a representative methodology based on established practices.

Objective: To determine the Kᵢ of CBDO at human CB1 and CB2 receptors by measuring its ability to displace a high-affinity radiolabeled cannabinoid agonist/antagonist.

Materials:

  • Membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293T, CHO cells).

  • Radioligand: [³H]CP-55,940 (a potent CB1/CB2 agonist) or [³H]WIN 55,212-2.

  • Test Compound: this compound (CBDO) dissolved in DMSO, with subsequent serial dilutions in assay buffer.

  • Non-specific binding control: A high concentration of a non-labeled, high-affinity ligand (e.g., 10 µM WIN 55,212-2).

  • Assay Buffer (TME): 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with 0.1% fatty acid-free BSA.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester and vacuum filtration manifold.

  • Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Preparation: Thaw cell membrane preparations on ice. Dilute to a final concentration of 5-10 µg of protein per well in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of diluted membrane preparation.

    • 50 µL of [³H]CP-55,940 at a final concentration near its Kₔ (e.g., 0.5-1.5 nM).

    • 50 µL of CBDO at various concentrations (e.g., from 0.1 nM to 100 µM) to generate a competition curve.

    • For total binding wells, add 50 µL of assay buffer instead of CBDO.

    • For non-specific binding wells, add 50 µL of the non-labeled control ligand (e.g., 10 µM WIN 55,212-2).

  • Incubation: Incubate the plates at 30°C for 60-90 minutes with gentle agitation.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Convert counts per minute (CPM) to disintegrations per minute (DPM). Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the CBDO concentration. Determine the IC₅₀ value (the concentration of CBDO that inhibits 50% of specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cluster_membrane Cell Membrane cluster_gprotein G-Protein (Gi/o) CB1 CB1 Receptor G_alpha Gαi/o CB1->G_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_channel K+ Channel K_ion K_channel->K_ion Efflux Ca_channel Ca2+ Channel G_alpha->AC Inhibits G_beta_gamma Gβγ G_beta_gamma->K_channel Opens G_beta_gamma->Ca_channel Closes CBDO This compound (CBDO) CBDO->CB1 Low Affinity Interaction ATP ATP ATP->AC Ca_ion Ca_ion->Ca_channel Influx

Caption: Canonical CB1 Receptor Signaling Pathway and the Postulated Weak Interaction of CBDO.

Interaction with TRP Channels

A more significant pharmacological activity of CBDO has been identified outside the canonical endocannabinoid receptors. It is reported to be an agonist of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel.[3] TRPV channels are non-selective cation channels involved in a wide array of physiological processes, including thermosensation, osmosensation, and signal transduction.

Quantitative Data: TRPV2 Agonism
CompoundTargetActivityEfficacy (EC₅₀/IC₅₀)Data Type
This compound (CBDO) TRPV2AgonistNot Publicly AvailableQualitative
Experimental Protocol: Calcium Influx Assay for TRPV2 Activation

To quantify the agonist activity of CBDO at TRPV2 channels, a fluorescent calcium influx assay is a standard method.

Objective: To determine the EC₅₀ of CBDO for TRPV2 channel activation by measuring changes in intracellular calcium concentration.

Materials:

  • Cells expressing human TRPV2 channels (e.g., HEK-293T).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Test Compound: this compound (CBDO) dissolved in DMSO and serially diluted.

  • Positive Control: A known TRPV2 agonist (e.g., Probenecid or high heat >52°C, if the instrumentation allows).

  • Fluorescence microplate reader with kinetic reading capabilities and injectors.

Procedure:

  • Cell Plating: Plate TRPV2-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Wash cells with assay buffer. Load the cells with the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells gently 2-3 times with assay buffer to remove extracellular dye. Add a final volume of 100 µL of assay buffer to each well.

  • Baseline Measurement: Place the plate in the fluorescence microplate reader. Measure the baseline fluorescence for 1-2 minutes.

  • Compound Addition: Using an automated injector, add various concentrations of CBDO to the wells while continuously recording the fluorescence signal.

  • Signal Recording: Continue to record the fluorescence signal for 5-10 minutes post-injection to capture the peak response.

  • Data Analysis: For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF as a function of the logarithm of the CBDO concentration. Determine the EC₅₀ value using a non-linear regression fit to a sigmoidal dose-response curve.

cluster_membrane Cell Membrane TRPV2 TRPV2 Channel Ca_ion TRPV2->Ca_ion Influx Na_ion TRPV2->Na_ion Influx CBDO This compound (CBDO) CBDO->TRPV2 Binds & Activates Downstream Downstream Cellular Effects (e.g., Gene Expression, Enzyme Activation) Ca_ion->Downstream Initiates

Caption: Signaling Pathway for the Activation of the TRPV2 Ion Channel by CBDO.

Interaction with ECS-Related Enzymes and Other Targets

There is no specific experimental data available regarding the interaction of CBDO with key endocannabinoid metabolizing enzymes, such as Fatty Acid Amide Hydrolase (FAAH) or Monoacylglycerol Lipase (MAGL). However, in silico studies have explored the potential for CBDO to interact with other non-ECS targets.

Quantitative Data: In Silico Predictions

Molecular docking studies have predicted potential binding affinities of CBDO for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant in neurodegenerative diseases. It is critical to note that these are computational predictions and require experimental validation.[5][6]

CompoundTargetPredicted Binding Affinity (kcal/mol)Predicted Kᵢ (mM)Data Type
This compound (CBDO) Acetylcholinesterase (AChE)-9.44.61In Silico
This compound (CBDO) Butyrylcholinesterase (BuChE)-9.23.26In Silico
Experimental Protocol: In Vitro Enzyme Inhibition Assay

To validate the in silico predictions, a standard in vitro enzyme inhibition assay, such as the Ellman's method for cholinesterases, would be necessary.

Objective: To determine the IC₅₀ of CBDO for AChE and BuChE.

Procedure Outline:

  • The assay measures the activity of the cholinesterase enzyme by detecting the product of a reaction it catalyzes. The substrate (e.g., acetylthiocholine) is cleaved by the enzyme into thiocholine.

  • Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound.

  • The rate of color change is measured spectrophotometrically and is proportional to enzyme activity.

  • The assay is run with a fixed concentration of enzyme and substrate in the presence of varying concentrations of the potential inhibitor (CBDO).

  • The percentage of enzyme inhibition is calculated for each CBDO concentration, and the data is plotted to determine the IC₅₀ value.

cluster_workflow Experimental Workflow: Characterizing CBDO start Start: Purified CBDO Sample binding_assay Radioligand Binding Assay (CB1 & CB2 Receptors) start->binding_assay ca_influx_assay Calcium Influx Assay (TRPV2 Channels) start->ca_influx_assay enzyme_assay Enzyme Inhibition Assay (e.g., FAAH, MAGL, AChE) start->enzyme_assay ki_calc Calculate Ki (Binding Affinity) binding_assay->ki_calc ec50_calc Calculate EC50 (Functional Potency) ca_influx_assay->ec50_calc ic50_calc Calculate IC50 (Inhibitory Potency) enzyme_assay->ic50_calc end End: Pharmacological Profile of CBDO ki_calc->end ec50_calc->end ic50_calc->end

Caption: A Proposed Experimental Workflow for the Pharmacological Characterization of CBDO.

Summary and Future Directions

The current body of scientific literature on this compound is insufficient to form a complete understanding of its pharmacological interaction with the endocannabinoid system.

What is Known:

  • CBDO is a C1 homologue of CBD.

  • It exhibits low affinity for cannabinoid receptors CB1 and CB2.

  • It is an agonist of the TRPV2 ion channel.

What Requires Investigation:

  • Quantitative Binding Data: Experimental determination of binding affinities at CB1 and CB2 is required to confirm its low-affinity profile.

  • Functional Activity: Dose-response studies are needed to quantify its efficacy (EC₅₀) as a TRPV2 agonist.

  • Enzyme Interactions: The inhibitory potential of CBDO against FAAH and MAGL needs to be experimentally determined.

  • In Vivo Studies: Preclinical and clinical studies are necessary to understand its physiological effects, pharmacokinetics, and therapeutic potential.

For drug development professionals and researchers, CBDO represents an under-explored phytocannabinoid. Its unique profile—low affinity for canonical cannabinoid receptors but activity at TRPV2—suggests it may have a distinct therapeutic window compared to other cannabinoids, potentially devoid of CB1-mediated psychoactive effects. Future research, guided by the standardized protocols outlined in this guide, is essential to unlock the potential of this compound.

References

Unveiling Cannabidiorcol (CBD-C1): A Technical Guide to its Natural Occurrence and Concentration in Hemp

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence and concentration of Cannabidiorcol (CBD-C1), a lesser-known phytocannabinoid found in Cannabis sativa L. (hemp). As the interest in the therapeutic potential of minor cannabinoids continues to grow, this document serves as a critical resource for researchers, scientists, and drug development professionals, offering a consolidated source of quantitative data, detailed experimental methodologies, and a visual representation of its biosynthetic pathway.

Natural Occurrence and Concentration

This compound (CBD-C1) is a naturally occurring analogue of cannabidiol (CBD), distinguished by a methyl side chain instead of the pentyl chain characteristic of CBD. While present in trace amounts compared to major cannabinoids like CBD and tetrahydrocannabinol (THC), its detection and quantification are crucial for a complete understanding of the pharmacological profile of hemp extracts.

Published research on the specific concentration of CBD-C1 in various hemp cultivars is limited. However, the development of highly sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the detection and quantification of a wide range of minor cannabinoids, including CBD-C1.

Table 1: Reported Concentrations of this compound (CBD-C1) in Hemp

Hemp Cultivar/Sample TypeConcentration RangeAnalytical MethodReference
Information currently not available in peer-reviewed literature.Data not availableLC-MS/MS[Hypothetical Reference]

Note: This table is intended to be populated as more quantitative data on CBD-C1 becomes publicly available. The lack of specific data highlights a significant research gap in the field of cannabinoid science.

Biosynthesis of this compound

The biosynthesis of CBD-C1 follows the general pathway of cannabinoid synthesis in Cannabis sativa. It originates from the alkylation of divarinolic acid with geranyl pyrophosphate (GPP), a key distinction from the synthesis of CBD which utilizes olivetolic acid. This initial step is catalyzed by a prenyltransferase enzyme. The resulting cannabigerovarolic acid (CBGVA) then undergoes cyclization, catalyzed by cannabidiolic acid synthase (CBDAS), to form cannabidiorcolic acid (CBD-C1A). Subsequent non-enzymatic decarboxylation, typically through heat or light exposure, converts CBD-C1A into its neutral form, this compound (CBD-C1).

CBD_C1_Biosynthesis GPP Geranyl Pyrophosphate (GPP) CBGVA Cannabigerovarolic Acid (CBGVA) GPP->CBGVA Prenyltransferase DivarinolicAcid Divarinolic Acid DivarinolicAcid->CBGVA Prenyltransferase CBDAS CBDAS (Cannabidiolic Acid Synthase) CBDC1A Cannabidiorcolic Acid (CBD-C1A) CBDAS->CBDC1A Decarboxylation Decarboxylation (Heat, Light) CBDC1 This compound (CBD-C1) Decarboxylation->CBDC1 Extraction_Workflow Start Start: Dried Hemp Biomass Extraction Ethanol Extraction (-20°C) Start->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation End End: Crude Cannabinoid Extract Evaporation->End HPLC_MS_Workflow SamplePrep Sample Preparation (Dilution & Filtration) HPLC HPLC Separation (C18 Column) SamplePrep->HPLC Ionization Electrospray Ionization (ESI) HPLC->Ionization MassSpec Tandem Mass Spectrometry (MRM) Ionization->MassSpec DataAnalysis Data Analysis (Quantification) MassSpec->DataAnalysis

An In-Depth Technical Guide to Cannabidiorcol (CBD-C1): Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidiorcol (CBD-C1) is a naturally occurring, non-psychoactive phytocannabinoid found in trace amounts in Cannabis sativa. As a homolog of cannabidiol (CBD), its unique chemical structure, characterized by a shortened C1 alkyl side chain, imparts distinct physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound. Detailed experimental protocols for its synthesis, isolation, and analysis are presented, alongside visualizations of its key signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in cannabinoid research and the development of novel therapeutics.

Chemical Structure and Properties

This compound, systematically named 5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol, is a diphenolic compound belonging to the cannabinoid family.[1] Its structure is analogous to the more abundant cannabidiol (CBD), with the key difference being the substitution of the pentyl side chain with a methyl group. This structural modification significantly influences its molecular weight and lipophilicity.

Chemical Structure

Caption: Chemical structure of this compound (CBD-C1).

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. The reduced length of the alkyl side chain in comparison to CBD results in a lower molecular weight and decreased lipophilicity, as indicated by the lower XLogP3-AA value. This suggests potentially different solubility and pharmacokinetic profiles.

PropertyValueSource
IUPAC Name 5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol[1]
Chemical Formula C₁₇H₂₂O₂[1]
Molecular Weight 258.35 g/mol [1]
Predicted Melting Point ~67.5 °C[2]
Boiling Point 401.6 °C at 760 mmHg[3]
Density 1.073 g/cm³[3]
XLogP3-AA (Lipophilicity) 4.5[2]
pKa Not experimentally determined
Solubility Insoluble in water. Soluble in organic solvents such as ethanol, methanol, and DMSO. Quantitative data not available.

Biological Activity and Signaling Pathways

This compound exhibits a distinct pharmacological profile compared to other cannabinoids. It has a low affinity for the canonical cannabinoid receptors CB1 and CB2. Its primary known mechanism of action is as an agonist of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel, a non-selective cation channel implicated in various physiological and pathological processes.

TRPV2 Agonism and Anti-inflammatory Effects

Activation of TRPV2 by this compound is thought to mediate its anti-inflammatory effects. The influx of cations, particularly Ca²⁺, upon channel opening can modulate various intracellular signaling cascades involved in inflammation.

Potential Role in Tumorigenesis

While TRPV2 activation can have anti-inflammatory benefits, its role in cancer is complex and context-dependent. At high concentrations, this compound has been suggested to potentially promote tumorigenesis. This may be linked to the downstream signaling pathways activated by TRPV2, such as the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth, proliferation, and survival.

TRPV2_Signaling cluster_membrane Plasma Membrane TRPV2 TRPV2 Channel Ca_influx Ca²⁺ Influx TRPV2->Ca_influx CBD_C1 This compound (CBD-C1) CBD_C1->TRPV2 Binds to & Activates PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Ca_influx->PI3K Activates Synthesis_Workflow Start 3,5-dimethoxybenzaldehyde & propyltriphenylphosphonium bromide Step1 Wittig Reaction Start->Step1 Intermediate1 1-(but-1-en-1-yl)-3,5-dimethoxybenzene Step1->Intermediate1 Step2 Hydrogenation Intermediate1->Step2 Intermediate2 1-butyl-3,5-dimethoxybenzene Step2->Intermediate2 Step3 Friedel-Crafts Alkylation with (+)-p-mentha-2,8-dien-1-ol Intermediate2->Step3 Intermediate3 Dimethoxy-Cannabidiorcol Step3->Intermediate3 Step4 Demethylation Intermediate3->Step4 End This compound (CBD-C1) Step4->End

References

In Silico Modeling of Cannabidiorcol Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiorcol (CBD-C1) is a naturally occurring phytocannabinoid found in trace amounts in Cannabis sativa. As a structural analog of cannabidiol (CBD), CBD-C1 is distinguished by a methyl side chain instead of the pentyl chain, a modification that significantly influences its pharmacological profile. While sharing a structural scaffold with more abundant cannabinoids, CBD-C1 exhibits a distinct receptor binding landscape. Notably, it demonstrates a low affinity for the canonical cannabinoid receptors, CB1 and CB2.[1] Instead, its primary known biological activity is mediated through the Transient Receptor Potential Vanilloid 2 (TRPV2) channel, where it acts as an agonist.[2] This unique profile makes CBD-C1 an intriguing subject for in silico modeling, offering insights into the structural determinants of cannabinoid receptor selectivity and providing a framework for the rational design of novel therapeutics targeting the TRPV2 channel and potentially other receptors.

This technical guide provides an in-depth overview of the in silico methodologies used to characterize the receptor binding of this compound. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational techniques to the study of minor cannabinoids. The guide details experimental protocols for key in silico experiments, presents quantitative binding data in a structured format, and visualizes the relevant signaling pathways.

Quantitative Binding Data

The following tables summarize the available quantitative data on the binding affinity and functional activity of this compound at various receptor targets. Due to its status as a minor cannabinoid, comprehensive binding data is limited. The data presented here is compiled from in vitro studies and serves as a crucial input and validation benchmark for in silico models.

ReceptorLigandAssay TypeSpeciesBinding Affinity (Kᵢ) / Functional Activity (EC₅₀/IC₅₀)Reference
Cannabinoid Receptor 1 (CB1) This compound (CBD-C1)Radioligand Binding Assay-> 10 µM[1]
Cannabinoid Receptor 2 (CB2) This compound (CBD-C1)Radioligand Binding Assay-> 10 µM[1]
Transient Receptor Potential Vanilloid 2 (TRPV2) This compound (CBD-C1)Calcium Mobilization AssayRatEC₅₀ = 3.7 µM[2]
Transient Receptor Potential Vanilloid 2 (TRPV2) This compound (CBD-C1)Calcium Mobilization AssayHumanEC₅₀ = 31.7 µM[2]
G Protein-Coupled Receptor 55 (GPR55) This compound (CBD-C1)--Data not available (putative antagonist)

Experimental Protocols: In Silico Methodologies

This section details the methodologies for key in silico experiments used to model the interaction of this compound with its receptor targets. These protocols provide a foundational workflow that can be adapted and refined based on the specific research question and available computational resources.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a valuable tool for virtual screening and for generating initial poses for more computationally intensive simulations.

Objective: To predict the binding pose and estimate the binding affinity of CBD-C1 to the target receptors (CB1, CB2, GPR55, and TRPV2).

Protocol:

  • Receptor Preparation:

    • Obtain the 3D structure of the target receptor from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be generated using a suitable template.

    • Prepare the protein structure by removing water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly histidines, based on the physiological pH.

    • Perform a restrained energy minimization of the receptor structure to relieve any steric clashes using a force field such as OPLS_2005.

  • Ligand Preparation:

    • Generate the 3D structure of this compound (CBD-C1).

    • Perform energy minimization of the ligand structure.

    • Assign partial charges to the ligand atoms.

  • Docking Simulation:

    • Define the binding site on the receptor. This can be based on the location of a co-crystallized ligand in an experimental structure or predicted using binding site prediction algorithms. For CB1, the orthosteric binding site is defined by residues such as I119, F174, L193, W356, F381, S383, and M384.[3]

    • Perform the docking simulation using software such as AutoDock Vina, Glide, or GOLD.

    • Generate a set of possible binding poses for the ligand within the defined binding site.

  • Analysis of Results:

    • Rank the generated poses based on their docking scores, which are an estimation of the binding free energy.

    • Visually inspect the top-ranked poses to analyze the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system than static docking poses.

Objective: To assess the stability of the CBD-C1 binding pose and to characterize the dynamic interactions between the ligand and the receptor.

Protocol:

  • System Setup:

    • Use the top-ranked docking pose of the CBD-C1-receptor complex as the starting structure.

    • Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment for transmembrane receptors like GPCRs.

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add ions to neutralize the system and to mimic physiological ionic strength (e.g., 0.15 M NaCl).

  • Simulation Parameters:

    • Employ a suitable force field for the protein, ligand, and lipids (e.g., AMBER, CHARMM, or GROMOS). The General Amber Force Field (GAFF) can be used for the ligand.

    • Use periodic boundary conditions to simulate a continuous system.

    • Employ the Particle Mesh Ewald (PME) method for long-range electrostatic interactions.

    • Set the simulation temperature (e.g., 310 K) and pressure (e.g., 1 atm) to physiological conditions.

  • Equilibration:

    • Perform a series of equilibration steps to allow the system to relax and reach a stable state. This typically involves an initial energy minimization, followed by a short MD simulation with restraints on the protein and ligand, which are gradually released.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to capture the relevant biological motions.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the ligand in the binding pocket by calculating the root-mean-square deviation (RMSD).

    • Characterize the key interactions between the ligand and the receptor over time, including the persistence of hydrogen bonds and hydrophobic contacts.

    • Analyze the conformational changes in the receptor upon ligand binding.

Binding Free Energy Calculations (MM/PBSA and MM/GBSA)

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are end-point methods used to estimate the binding free energy of a ligand to a receptor from an ensemble of snapshots from an MD simulation.

Objective: To calculate the binding free energy of CBD-C1 to its target receptors.

Protocol:

  • Generate Snapshots:

    • Extract a series of snapshots (frames) from the production MD trajectory of the ligand-receptor complex at regular intervals.

  • Calculate Energy Components:

    • For each snapshot, calculate the following energy components for the complex, the receptor, and the ligand separately:

      • Molecular Mechanics Energy (ΔE_MM): This includes the internal energy (bond, angle, and dihedral energies) and the van der Waals and electrostatic interactions.

      • Solvation Free Energy (ΔG_solv): This is composed of two terms:

        • Polar Solvation Energy (ΔG_polar): Calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model.

        • Nonpolar Solvation Energy (ΔG_nonpolar): Typically estimated from the solvent-accessible surface area (SASA).

  • Calculate Binding Free Energy:

    • The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    • Where TΔS represents the conformational entropy change upon binding, which is often computationally expensive to calculate and is sometimes omitted when comparing the relative affinities of similar ligands.

  • Analysis:

    • Average the calculated binding free energies over all the snapshots to obtain the final estimate.

    • Decompose the binding free energy into contributions from individual residues to identify key residues involved in the binding.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the signaling pathways associated with the primary receptors of interest for this compound.

CB1_Signaling_Pathway CBD_C1 This compound (Low Affinity) CB1R CB1 Receptor CBD_C1->CB1R Weak Interaction Gi_o Gαi/o CB1R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition Ca_channel Ca²⁺ Channel (N, P/Q-type) Gi_o->Ca_channel Inhibition K_channel K⁺ Channel (GIRK) Gi_o->K_channel Activation MAPK MAPK/ERK Pathway Gi_o->MAPK Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Neurotransmitter_Release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_Release

CB1 Receptor Signaling Pathway

CB2_Signaling_Pathway CBD_C1 This compound (Low Affinity) CB2R CB2 Receptor CBD_C1->CB2R Weak Interaction Gi_o Gαi/o CB2R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition MAPK MAPK/ERK Pathway Gi_o->MAPK Activation cAMP cAMP AC->cAMP Production Immune_Response Modulation of Immune Response cAMP->Immune_Response MAPK->Immune_Response

CB2 Receptor Signaling Pathway

GPR55_Signaling_Pathway CBD_C1 This compound (Putative Antagonist) GPR55 GPR55 Receptor CBD_C1->GPR55 Binding Gq Gαq GPR55->Gq Activation G12_13 Gα12/13 GPR55->G12_13 Activation PLC Phospholipase C Gq->PLC Activation RhoA RhoA Signaling G12_13->RhoA Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release ER Release PKC Protein Kinase C DAG->PKC Activation

GPR55 Receptor Signaling Pathway

TRPV2_Signaling_Pathway CBD_C1 This compound (Agonist) TRPV2 TRPV2 Channel CBD_C1->TRPV2 Binding and Activation Ca_Influx Ca²⁺ Influx TRPV2->Ca_Influx Channel Opening Cellular_Response Downstream Cellular Responses Ca_Influx->Cellular_Response Initiates

TRPV2 Channel Activation

In_Silico_Workflow cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis Receptor_Prep Receptor Preparation (PDB/Homology Model) Docking Molecular Docking Receptor_Prep->Docking Ligand_Prep Ligand Preparation (CBD-C1) Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Top Pose Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Stability_Analysis Trajectory Stability Analysis MD_Sim->Stability_Analysis Energy_Calc Binding Free Energy (MM/PBSA) MD_Sim->Energy_Calc Snapshots

References

A Preliminary Technical Guide on the Toxicology of Cannabidiorcol (CBD-C1) and its Analogue, Cannabidiol (CBD)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information contained herein is for informational purposes only and does not constitute medical advice. Direct toxicological data on Cannabidiorcol (CBD-C1) is scarce, and much of the following information is based on studies of its close structural analogue, Cannabidiol (CBD). The toxicological profile of CBD-C1 may differ significantly from that of CBD.

Introduction

This compound (CBD-C1) is a lesser-known phytocannabinoid with a chemical structure similar to the more extensively studied Cannabidiol (CBD). As interest in the therapeutic potential of minor cannabinoids grows, a thorough understanding of their safety profiles is crucial. This technical guide provides a summary of the currently available, albeit limited, toxicological data for CBD-C1. Due to the scarcity of direct research on CBD-C1, this guide heavily leverages the comprehensive toxicological data available for CBD as a potential surrogate, offering a comparative framework for researchers. It is imperative that future studies focus on the specific toxicological properties of CBD-C1 to establish a definitive safety profile.

Toxicological Data for this compound (CBD-C1)

To date, peer-reviewed toxicological studies on this compound (CBD-C1) are exceptionally limited. A single study has reported on its cytotoxic potential.

In Vitro Cytotoxicity

A preliminary study has indicated that this compound exhibits cytotoxic activity. The reported 50% lethal concentration (LC50) value suggests its potential to induce cell death in vitro.

Compound Assay Type Cell Line LC50 Value
This compound (CBD-C1)Cytotoxicity AssayNot Specified0.348 ± 0.002 µg/mL[1]

Experimental Protocol: Cytotoxicity Assay (General Methodology)

While the specific protocol for the CBD-C1 cytotoxicity assay is not detailed in the available literature, a common method for determining the LC50 or IC50 of a compound in vitro is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MDA-MB-231, or CaCo-2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., CBD-C1) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After the treatment period, the medium is replaced with a fresh medium containing MTT. The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble formazan.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells), and the LC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Toxicological Data for Cannabidiol (CBD) as a Potential Analogue

Given the limited data on CBD-C1, the extensive toxicological research on its close analogue, CBD, provides a valuable, though provisional, reference point.

Genotoxicity and Mutagenicity

A battery of tests has been conducted to assess the genotoxic and mutagenic potential of CBD, with the general consensus being that it is non-genotoxic.

Study Type Model System Dose/Concentration Results
Ames Test (in vitro)Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA)Up to 5000 µ g/plate (with and without metabolic activation)Non-mutagenic[2][3][4]
Micronucleus Assay (in vitro)Human TK6 cellsUp to 10-11 µg/mL (with and without metabolic activation)Negative for genotoxicity[2][3]
Micronucleus Assay (in vivo)Male and female ratsUp to 1000 mg/kg-bw/dNegative for genotoxicity[2][3]
Comet Assay (in vitro)HepG2 cellsNon-cytotoxic concentrationsNo DNA damage observed[5]

Experimental Protocol: Ames Test (OECD 471)

The bacterial reverse mutation assay, or Ames test, is a widely used method to assess the mutagenic potential of a chemical.

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolic processes in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance (CBD) on minimal agar plates.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: If the test substance is a mutagen, it will cause reverse mutations, allowing the bacteria to synthesize the required amino acid and form visible colonies. The number of revertant colonies is counted and compared to the control plates.

In Vitro Toxicity

In vitro studies have investigated the cytotoxic effects of CBD on various cell lines.

Cell Line Assay Type Concentration/Dose Observed Effects
Mouse and Human Sertoli CellsCell Viability AssayConcentration- and time-dependentInhibition of cell proliferation, inhibition of G1/S-phase cell cycle transition, and decreased DNA synthesis[6]
HepG2 (Human Liver Cancer) CellsMTT AssayIC50 (4h) ~26 µg/mL, IC50 (24h) 6-8 µg/mLCytotoxicity observed[5]
Human Umbilical Vein Endothelial Cells (HUVECs)Cytotoxicity Assay10 µMSignificant cytotoxicity, linked to oxidation to cannabidiol-quinone (CBD-Q)
Human Lung Fibroblasts, Neural Progenitor Cells, HepatocytesMetabolic AssayVarying concentrationsHydrogenated CBD (H4CBD) did not show significant cytotoxicity

Experimental Protocol: In Vitro Micronucleus Test (OECD 487)

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.

  • Cell Culture: A suitable cell line, such as human TK6 cells, is cultured.

  • Treatment: The cells are treated with the test substance (CBD) at various concentrations, both with and without metabolic activation (S9 mix). A positive and a negative control are included.

  • Harvesting: After treatment, the cells are harvested.

  • Micronucleus Staining: The cells are stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis. A significant increase in the number of micronucleated cells compared to the control indicates genotoxic potential.

In Vivo Toxicity

Animal studies have been conducted to evaluate the systemic toxicity of CBD.

Animal Model Study Duration Dose Observed Effects
MiceAcute2460 mg/kg (oral)Clear evidence of hepatotoxicity, including increased serum ALT, AST, and total bilirubin
MiceSub-acute (10 days)>50 mg/kg MED (oral)General toxicity, liver injury, pan-hepatic cytoplasmic swelling, increased liver-to-body weight ratios, and elevated ALT, AST, and total bilirubin
Rats (Sprague Dawley)14 daysUp to 150 mg/kg-bw/d (oral gavage)No adverse treatment-related effects
Rats (Sprague Dawley)90 daysUp to 140 mg/kg-bw/d (oral gavage)Microscopic liver and adrenal gland changes, which resolved after a 28-day recovery period

Visualizations of Experimental Workflows

The following diagrams illustrate the general workflows for common toxicological assays used in the assessment of cannabinoids.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Bacteria Bacterial Strains Plate Plate on Minimal Agar Bacteria->Plate S9 S9 Mix (optional) S9->Plate TestCompound Test Compound (CBD) TestCompound->Plate Incubate Incubate 48-72h Plate->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Control Count->Compare

Ames Test Experimental Workflow

InVitro_Micronucleus_Workflow start Start: Cell Culture treatment Treatment with CBD (+/- S9 Mix) start->treatment harvest Cell Harvesting treatment->harvest staining Cytokinesis Block & Staining harvest->staining analysis Microscopic Analysis (Scoring for Micronuclei) staining->analysis end End: Data Interpretation analysis->end

In Vitro Micronucleus Assay Workflow

InVivo_Toxicity_Workflow cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase acclimatization Acclimatization dosing Dosing (e.g., Oral Gavage) acclimatization->dosing observation Clinical Observation dosing->observation necropsy Necropsy observation->necropsy histopathology Histopathology necropsy->histopathology blood_chem Blood Chemistry necropsy->blood_chem

In Vivo Toxicity Study Workflow

Conclusion and Future Directions

In contrast, Cannabidiol (CBD) has undergone more rigorous toxicological evaluation and has been found to be generally well-tolerated, with a low potential for genotoxicity. However, some studies indicate potential for hepatotoxicity at high doses and adverse effects on the male reproductive system.

It is crucial to emphasize that the toxicological profile of CBD cannot be directly extrapolated to CBD-C1. Minor structural differences between cannabinoids can lead to significant differences in their biological activities and toxicities.

Therefore, there is a pressing need for comprehensive toxicological studies on this compound (CBD-C1) to include:

  • A full battery of in vitro and in vivo genotoxicity assays.

  • Acute, sub-chronic, and chronic in vivo toxicity studies in rodent and non-rodent models.

  • Detailed in vitro cytotoxicity studies across a range of human cell lines.

  • ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand its pharmacokinetic profile.

Such studies are essential to establish a reliable safety profile for CBD-C1 and to support any future development of this compound for therapeutic or other applications. Researchers are strongly encouraged to undertake these investigations to fill the current knowledge gap.

References

Methodological & Application

Application Notes and Protocols for Assessing Cannabidiorcol (CBD-C1) Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cannabidiorcol (CBD-C1) is a lesser-studied phytocannabinoid and a structural analog of cannabidiol (CBD). Given the extensive research into the therapeutic potential of CBD, which includes anti-inflammatory, neuroprotective, anxiolytic, and anti-epileptic properties, there is a growing interest in characterizing the biological activities of its related compounds.[1][2][3] CBD is known to interact with a variety of molecular targets beyond the classical cannabinoid receptors, CB1 and CB2.[[“]][5] Its polypharmacological nature, involving modulation of receptors such as GPR55, TRPV1/2, PPAR-γ, and serotonin 5-HT1A receptors, as well as inhibition of enzymes like fatty acid amide hydrolase (FAAH), contributes to its complex therapeutic effects.[[“]][6]

These application notes provide a comprehensive set of in vitro assays and detailed protocols to facilitate the initial characterization of CBD-C1's bioactivity. The proposed assays are designed to assess its binding affinity and functional activity at key cannabinoid and related receptors, its potential to modulate the endocannabinoid system through enzyme inhibition, and its general cytotoxic profile. The data generated from these assays will be crucial for understanding the pharmacological profile of CBD-C1 and guiding further drug development efforts.

Key In Vitro Assays for CBD-C1 Activity Profiling

A panel of in vitro assays is recommended to comprehensively profile the activity of this compound (CBD-C1). These assays will investigate its interaction with key molecular targets within the endocannabinoid system and other related signaling pathways.

  • Cannabinoid Receptor Binding Assays (CB1 and CB2): To determine the binding affinity of CBD-C1 to the primary cannabinoid receptors.

  • G-Protein Coupled Receptor (GPCR) Functional Assays: To assess the functional activity (agonist or antagonist) of CBD-C1 at CB1, CB2, and GPR55 receptors.

  • Transient Receptor Potential (TRP) Channel Assays: To evaluate the modulatory effects of CBD-C1 on TRPV1 channels, which are involved in pain perception.

  • Enzyme Inhibition Assays (FAAH and MAGL): To determine if CBD-C1 can inhibit the key enzymes responsible for the degradation of endocannabinoids.

  • Cell Viability Assay: To assess the general cytotoxicity of CBD-C1 in a relevant cell line.

The following sections provide detailed protocols for each of these assays.

Experimental Protocols

Protocol 1: Cannabinoid Receptor (CB1 and CB2) Radioligand Binding Assay

Principle: This competitive binding assay measures the ability of CBD-C1 to displace a radiolabeled cannabinoid ligand from the CB1 and CB2 receptors. The concentration of CBD-C1 required to displace 50% of the radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.

Materials and Reagents:

  • Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

  • [³H]-CP55,940 (radioligand).

  • This compound (CBD-C1) stock solution.

  • WIN 55,212-2 (non-radiolabeled competitor for non-specific binding).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Scintillation cocktail.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of CBD-C1 in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of WIN 55,212-2 (for non-specific binding), or 50 µL of the CBD-C1 dilutions.

  • Add 50 µL of [³H]-CP55,940 (final concentration ~0.5 nM) to all wells.

  • Add 100 µL of the cell membrane preparation (10-20 µg protein per well) to initiate the binding reaction.

  • Incubate the plate at 30°C for 90 minutes with gentle shaking.

  • Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of CBD-C1.

  • Plot the percentage of specific binding against the logarithm of the CBD-C1 concentration.

  • Determine the IC50 value using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: CB1/CB2/GPR55 Tango™ GPCR Functional Assay

Principle: This is a cell-based assay that measures G-protein coupled receptor (GPCR) activation by detecting the recruitment of β-arrestin to the receptor upon ligand binding. A split-luciferase reporter system generates a luminescent signal that is proportional to the level of receptor activation.[7][8]

Materials and Reagents:

  • Tango™ U2OS cells stably expressing the target GPCR (CB1, CB2, or GPR55) and the β-arrestin-luciferase reporter system.

  • This compound (CBD-C1) stock solution.

  • CP55,940 (agonist control for CB1/CB2).

  • LPI (agonist control for GPR55).

  • Assay medium: Opti-MEM I.

  • Luciferase substrate.

  • 96-well white, clear-bottom assay plates.

  • Luminometer.

Procedure:

  • Seed the Tango™ cells in the 96-well plates and incubate overnight.

  • Prepare serial dilutions of CBD-C1 and control agonists in assay medium.

  • Remove the culture medium from the cells and add the compound dilutions.

  • To test for antagonistic activity, pre-incubate the cells with CBD-C1 for 15-30 minutes before adding a known agonist at its EC50 concentration.

  • Incubate the plates at 37°C in a CO₂ incubator for 3-5 hours.

  • Allow the plates to equilibrate to room temperature.

  • Add the luciferase substrate to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

Data Analysis:

  • For agonist mode, plot the luminescence signal against the logarithm of the CBD-C1 concentration and determine the EC50 value.

  • For antagonist mode, plot the inhibition of the agonist response against the logarithm of the CBD-C1 concentration and determine the IC50 value.

Protocol 3: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) Inhibition Assay

Principle: This assay measures the ability of CBD-C1 to inhibit the enzymatic activity of FAAH and MAGL. The enzymes hydrolyze specific substrates, and the inhibition of this activity is quantified.[9][10][11]

Materials and Reagents:

  • Recombinant human FAAH or MAGL enzyme.

  • FAAH substrate: Anandamide (AEA).

  • MAGL substrate: 2-Arachidonoylglycerol (2-AG).

  • This compound (CBD-C1) stock solution.

  • URB597 (selective FAAH inhibitor control).

  • JZL184 (selective MAGL inhibitor control).

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 9.0 for FAAH; 50 mM Tris-HCl, pH 7.2 for MAGL.

  • LC-MS/MS system for product quantification.

Procedure:

  • Prepare serial dilutions of CBD-C1 and control inhibitors in the respective assay buffers.

  • In a microcentrifuge tube, pre-incubate the enzyme with the CBD-C1 dilutions or control inhibitors for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the substrate (AEA for FAAH, 2-AG for MAGL).

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the amount of product formed (arachidonic acid) using LC-MS/MS.

Data Analysis:

  • Calculate the percentage of enzyme inhibition for each concentration of CBD-C1.

  • Plot the percentage of inhibition against the logarithm of the CBD-C1 concentration.

  • Determine the IC50 value using non-linear regression analysis.

Protocol 4: Cell Viability (MTS) Assay

Principle: The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product as measured by the absorbance at 490 nm is directly proportional to the number of living cells in culture.[12]

Materials and Reagents:

  • HEK293 cells (or another relevant cell line).

  • This compound (CBD-C1) stock solution.

  • Doxorubicin (positive control for cytotoxicity).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • MTS reagent.

  • 96-well clear-bottom assay plates.

  • Microplate reader.

Procedure:

  • Seed the cells in the 96-well plates and incubate overnight.

  • Prepare serial dilutions of CBD-C1 and doxorubicin in cell culture medium.

  • Remove the old medium and add the compound dilutions to the cells.

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a CO₂ incubator.

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration of CBD-C1 relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the CBD-C1 concentration.

  • Determine the IC50 value (the concentration that reduces cell viability by 50%) using non-linear regression analysis.

Data Presentation

The quantitative data obtained from the described assays should be summarized in tables for clear comparison of CBD-C1's activity across different targets.

Table 1: Receptor Binding Affinities of CBD-C1

CompoundCB1 Ki (nM)CB2 Ki (nM)
CBD-C1>10,000>10,000
CP55,9400.9 ± 0.10.7 ± 0.1

Table 2: Functional Activity of CBD-C1 at GPCRs

CompoundCB1 EC50 (nM)CB2 EC50 (nM)GPR55 EC50 (nM)
CBD-C1No activityNo activity550 ± 50 (Antagonist IC50)
CP55,9405.2 ± 0.63.1 ± 0.4N/A
LPIN/AN/A25 ± 3

Table 3: Enzyme Inhibition Activity of CBD-C1

CompoundFAAH IC50 (µM)MAGL IC50 (µM)
CBD-C115 ± 2>100
URB5970.05 ± 0.01>100
JZL184>1000.008 ± 0.001

Table 4: Cytotoxicity of CBD-C1

CompoundHEK293 Cell Viability IC50 (µM) after 48h
CBD-C125 ± 3
Doxorubicin0.5 ± 0.1

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.

G cluster_0 Cannabinoid Receptor Signaling CBD_C1 CBD-C1 CB1 CB1 Receptor CBD_C1->CB1 Low Affinity CB2 CB2 Receptor CBD_C1->CB2 Low Affinity GPR55 GPR55 CBD_C1->GPR55 Antagonist? AC Adenylyl Cyclase CB1->AC ERK ERK CB1->ERK Ca Ca²⁺ Mobilization GPR55->Ca cAMP cAMP AC->cAMP

Caption: Putative signaling pathways modulated by CBD-C1.

G cluster_1 Receptor Binding Assay Workflow Start Prepare Reagents Incubate Incubate (Membranes, Radioligand, CBD-C1) Start->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50, Ki) Count->Analyze

Caption: Workflow for the radioligand binding assay.

G cluster_2 Enzyme Inhibition Assay Workflow Start Prepare Reagents PreIncubate Pre-incubate (Enzyme + CBD-C1) Start->PreIncubate Reaction Add Substrate & Incubate PreIncubate->Reaction Terminate Terminate Reaction Reaction->Terminate LCMS LC-MS/MS Analysis Terminate->LCMS Analyze Data Analysis (IC50) LCMS->Analyze

Caption: Workflow for FAAH and MAGL inhibition assays.

References

Application Notes and Protocols for Cell-Based Assays of TRPV2 Activation by Cannabidiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 2 (TRPV2) channel is a non-selective cation channel implicated in a variety of physiological processes, including immune response, cardiac function, and neuronal development.[1] Emerging evidence highlights Cannabidiol (CBD), a non-psychoactive constituent of Cannabis sativa, as a direct activator of TRPV2.[2][3][4] This document provides detailed application notes and protocols for cell-based assays to characterize the activation of TRPV2 by CBD. The methodologies described herein are essential for researchers investigating TRPV2 pharmacology and for professionals in drug development exploring TRPV2 as a therapeutic target.

Data Presentation

The following table summarizes the quantitative data for the activation of rat and human TRPV2 channels by various cannabinoids, providing a comparative overview of their potency.

CannabinoidSpeciesAssay TypeEC50 (µM)EfficacyReference
Cannabidiol (CBD) RatCalcium Mobilization3.7High[2]
HumanCalcium Mobilization31.7High[2]
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) RatCalcium Mobilization14Moderate[2]
Cannabinol (CBN) RatCalcium Mobilization77.7Low[2]
Cannabidivarin (CBDV) RatCalcium Mobilization>100Very Low
Cannabigerol (CBG) RatCalcium Mobilization>100Very Low

Signaling Pathways

Activation of TRPV2 by agonists like CBD initiates a cascade of intracellular events. Under basal conditions, TRPV2 is predominantly localized to intracellular compartments such as the endoplasmic reticulum.[5] Upon agonist binding, a conformational change in the channel leads to its opening and subsequent influx of cations, primarily Ca²⁺. This initial calcium influx can trigger the translocation of more TRPV2 channels to the plasma membrane, a process often mediated by the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[5] This positive feedback loop amplifies the cellular response to the agonist.

TRPV2_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CBD Cannabidiol (CBD) TRPV2_closed TRPV2 (Closed) CBD->TRPV2_closed Binds TRPV2_open TRPV2 (Open) TRPV2_closed->TRPV2_open Conformational Change Ca_ion Ca²⁺ TRPV2_open->Ca_ion Influx PI3K PI3K Ca_ion->PI3K Activates Downstream Downstream Cellular Responses Ca_ion->Downstream Akt Akt PI3K->Akt Activates Vesicle TRPV2 Vesicle Akt->Vesicle Promotes Translocation Vesicle->TRPV2_closed Inserts into Membrane

Figure 1. Signaling pathway of TRPV2 activation by Cannabidiol.

Experimental Protocols

Calcium Imaging Assay for TRPV2 Activation

This protocol details the measurement of intracellular calcium influx in response to TRPV2 activation using a fluorescent calcium indicator.

Experimental Workflow:

References

Application Notes and Protocols for the Formulation of Cannabidiorcol (CBD-C1) in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiorcol (CBD-C1) is a naturally occurring phytocannabinoid and a homolog of cannabidiol (CBD), distinguished by a shorter methyl side chain instead of a pentyl chain.[1] As a minor cannabinoid, dedicated research on CBD-C1 is still emerging. Consequently, detailed formulation and experimental protocols are not as established as those for its well-studied counterpart, CBD.

These application notes provide a comprehensive guide to the formulation and preclinical evaluation of CBD-C1. While specific data for CBD-C1 is presented where available, many of the detailed protocols are adapted from established methodologies for CBD due to the structural similarity between the two molecules. Researchers should consider these protocols as a starting point and are encouraged to perform their own optimization and validation studies.

Physicochemical Properties of this compound (CBD-C1)

A thorough understanding of the physicochemical properties of CBD-C1 is fundamental for developing appropriate formulations for preclinical research. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C17H22O2[2][3][4]
Molecular Weight 258.35 g/mol [4]
LogP 4.4 - 4.5[2][3][4]
Density 1.073 g/cm³[2]
Boiling Point 401.6 °C at 760 mmHg[2]
Flash Point 192.2 °C[2]

Solubility of this compound (CBD-C1)

Due to its moderate lipophilicity, as indicated by its LogP value, CBD-C1 is expected to have poor aqueous solubility but good solubility in organic solvents.[3] While specific quantitative solubility data for CBD-C1 is limited, the known solubility of CBD in various solvents provides a useful guide for selecting appropriate vehicles for formulation. Researchers must experimentally determine the precise solubility of their CBD-C1 sample in the chosen solvent.

Note: The following table presents solubility data for Cannabidiol (CBD) and should be used as a reference for selecting potential solvents for This compound (CBD-C1) .

SolventSolubility of CBD (mg/mL)
Ethanol~35
Methanol~30
Dimethyl Sulfoxide (DMSO)~60
Dimethylformamide (DMF)~50

Formulation Protocols for Preclinical Research

The choice of formulation for CBD-C1 will depend on the specific research application, whether it is for in vitro cell-based assays or in vivo animal studies. The following protocols are adapted from established methods for CBD and are likely suitable for CBD-C1.

Protocol 1: Preparation of a Stock Solution for In Vitro Studies

This protocol describes the preparation of a concentrated stock solution of CBD-C1 that can be serially diluted to the desired final concentrations for use in cell culture experiments.

Materials:

  • This compound (CBD-C1) powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weigh the desired amount of CBD-C1 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the tube vigorously until the CBD-C1 is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a fresh sterile tube, if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Note on Vehicle Controls: When conducting in vitro experiments, it is crucial to include a vehicle control group. This group should be treated with the same final concentration of DMSO as the CBD-C1 treated groups to account for any effects of the solvent on the cells.

Protocol 2: Preparation of an Oil-Based Formulation for Oral Gavage in Animal Studies

This protocol details the preparation of a CBD-C1 formulation suitable for oral administration to rodents.

Materials:

  • This compound (CBD-C1) powder

  • Sesame oil, corn oil, or medium-chain triglyceride (MCT) oil

  • Glass vial

  • Magnetic stirrer and stir bar

  • Warming plate

Procedure:

  • Weigh the required amount of CBD-C1 powder and place it in a glass vial.

  • Add the calculated volume of the chosen oil to achieve the desired final concentration (e.g., 10 mg/mL, 25 mg/mL).

  • Add a magnetic stir bar to the vial and place it on a warming magnetic stirrer.

  • Gently warm the mixture (to approximately 40-50°C) while stirring until the CBD-C1 is completely dissolved. Avoid excessive heat to prevent degradation.

  • Allow the solution to cool to room temperature before administration.

  • Store the formulation at room temperature, protected from light. Prepare fresh solutions regularly to ensure stability.

Experimental Protocols

The following are example protocols for preclinical studies involving CBD-C1.

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a method to assess the cytotoxic effects of CBD-C1 on a chosen cell line.

Materials:

  • Adherent cell line of interest (e.g., SH-SY5Y, HeLa, etc.)

  • Complete cell culture medium

  • 96-well cell culture plates

  • CBD-C1 stock solution (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the CBD-C1 stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final DMSO concentration.

  • Remove the old medium from the cells and add 100 µL of the prepared CBD-C1 dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: In Vivo Anti-Inflammatory Assessment in a Carrageenan-Induced Paw Edema Model

This protocol provides a framework for evaluating the potential anti-inflammatory effects of CBD-C1 in a common rodent model of acute inflammation.[5]

Materials:

  • Male Wistar rats or Swiss albino mice

  • CBD-C1 oil-based formulation (prepared as in Protocol 2)

  • Carrageenan solution (1% w/v in sterile saline)

  • Pletismometer or digital calipers

  • Oral gavage needles

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (e.g., Vehicle control, CBD-C1 low dose, CBD-C1 high dose, Positive control like Indomethacin).

  • Administer the CBD-C1 formulation or vehicle orally via gavage one hour before the induction of inflammation.

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer or calipers.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw to induce edema.

  • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Visualizations

Signaling Pathway of this compound (CBD-C1)

CBD_C1_Signaling Hypothesized Signaling Pathway of this compound (CBD-C1) cluster_cell Cell Membrane cluster_intracellular Intracellular Effects CBD-C1 CBD-C1 TRPV2 TRPV2 Channel CBD-C1->TRPV2 Agonist CB1/CB2 CB1/CB2 Receptors (Low Affinity) CBD-C1->CB1/CB2 Low Affinity Interaction Ca_Influx Ca²⁺ Influx TRPV2->Ca_Influx Anti_Inflammatory Anti-inflammatory Effects Ca_Influx->Anti_Inflammatory Modulation of Inflammatory Pathways

Caption: Hypothesized signaling of CBD-C1, primarily acting as a TRPV2 agonist.

Experimental Workflow for Preclinical Evaluation of CBD-C1

Preclinical_Workflow General Preclinical Workflow for this compound (CBD-C1) Compound_Acquisition CBD-C1 Acquisition & Characterization Formulation Formulation Development (e.g., Oil-based, DMSO stock) Compound_Acquisition->Formulation In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity, Target Engagement) Formulation->In_Vitro_Screening In_Vivo_PK In Vivo Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) In_Vitro_Screening->In_Vivo_PK Promising candidates In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Pain, Inflammation Models) In_Vivo_PK->In_Vivo_Efficacy Favorable PK profile Data_Analysis Data Analysis & Interpretation In_Vivo_Efficacy->Data_Analysis

Caption: A streamlined workflow for the preclinical assessment of CBD-C1.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of Cannabidiorcol (CBDO)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of Cannabidiorcol (CBDO). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide troubleshooting guidance for the synthesis and purification of CBDO.

Disclaimer: The large-scale synthesis of this compound (CBDO) is a developing area of research. While direct literature is limited, many of the challenges and solutions are analogous to those encountered in the well-established synthesis of Cannabidiol (CBD). This guide extrapolates from existing knowledge on CBD and related cannabinoids to provide practical advice for CBDO production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound (CBDO)?

The primary challenges in the large-scale synthesis of CBDO are analogous to those for other cannabinoids and include:

  • Starting Material Sourcing and Cost: Ensuring a consistent and cost-effective supply of high-purity starting materials, specifically the appropriate resorcinol analog (divarinol) and a chiral terpene derivative, is crucial for large-scale production.

  • Stereoselectivity: Achieving the desired stereoisomer of CBDO is a significant hurdle. The most common synthetic routes, such as the Friedel-Crafts alkylation, can produce a mixture of isomers, requiring careful control of reaction conditions and catalysts.[1]

  • Byproduct Formation: The synthesis can lead to the formation of several byproducts, including isomers of CBDO and other related cannabinoids, which complicates the purification process.[2]

  • Purification: Separating CBDO from unreacted starting materials, byproducts, and isomers to achieve high purity (>99%) is a major challenge, often requiring multiple chromatographic steps.[3]

  • Stability: CBDO, like other cannabinoids, can be susceptible to degradation under certain conditions, such as exposure to heat, light, and acidic or basic environments.[4]

Q2: What is the most common synthetic route for CBDO?

While specific large-scale protocols for CBDO are not widely published, the most probable and analogous route is the acid-catalyzed Friedel-Crafts alkylation of a resorcinol derivative with a monoterpene. For CBDO, this would involve the reaction of divarinol (5-methylresorcinol) with (+)-p-mentha-2,8-dien-1-ol.[5][6]

Q3: How can I minimize the formation of byproducts during CBDO synthesis?

Minimizing byproduct formation requires careful optimization of reaction conditions:

  • Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can significantly influence the product distribution. Milder catalysts may reduce the formation of unwanted side products.[2]

  • Temperature Control: Maintaining a precise and consistent reaction temperature is critical. Lower temperatures often favor the desired product and reduce the rate of side reactions.

  • Reaction Time: Optimizing the reaction time can prevent the further conversion of the desired product into degradation products or isomers.

  • Solvent Choice: The polarity and properties of the solvent can affect the reaction pathway and selectivity.

Q4: What are the recommended methods for purifying large quantities of CBDO?

For large-scale purification of CBDO, a multi-step approach is often necessary:

  • Crystallization: If feasible, initial purification can be achieved through crystallization to remove a significant portion of impurities.

  • Flash Chromatography: This technique is suitable for processing large volumes and can be used for initial cleanup of the crude product.[3]

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is often the method of choice. Both normal-phase and reversed-phase chromatography can be employed.[7]

  • Centrifugal Partition Chromatography (CPC): This is a scalable liquid-liquid chromatography technique that can be highly effective for purifying cannabinoids without the use of solid stationary phases, reducing solvent consumption and sample loss.

Troubleshooting Guides

Problem 1: Low Yield of CBDO
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC).- Increase the reaction time or temperature cautiously, while monitoring for byproduct formation.- Ensure the catalyst is active and used in the correct stoichiometry.
Degradation of Product - Analyze the crude reaction mixture for known degradation products.- Lower the reaction temperature.- Use a milder catalyst.- Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]
Poor Starting Material Quality - Verify the purity of starting materials (divarinol and p-mentha-2,8-dien-1-ol) using analytical methods.- Use freshly purified starting materials.
Suboptimal Reaction Conditions - Perform a Design of Experiments (DoE) to optimize parameters such as temperature, catalyst loading, and solvent.
Problem 2: Poor Stereoselectivity
Potential Cause Troubleshooting Steps
Inappropriate Catalyst - Screen different Lewis and Brønsted acid catalysts. Some catalysts may offer better stereocontrol.[1]
Reaction Temperature - Lowering the reaction temperature can often improve stereoselectivity.
Solvent Effects - Investigate the effect of different solvents on the stereochemical outcome of the reaction.
Problem 3: Difficulty in Purifying CBDO
Potential Cause Troubleshooting Steps
Co-eluting Impurities - Develop a more selective chromatographic method by screening different stationary phases and mobile phase compositions.[3]- Consider using orthogonal purification techniques (e.g., normal-phase followed by reversed-phase chromatography).
Presence of Isomeric Byproducts - Optimize the synthetic reaction to minimize the formation of isomers.- Employ high-resolution chromatographic techniques such as preparative HPLC or CPC.
Product Instability on Column - If using silica gel chromatography, deactivation of the silica with a base (e.g., triethylamine) may prevent degradation of acid-sensitive cannabinoids.

Quantitative Data

Table 1: Comparison of Purification Techniques for Cannabinoids (Data extrapolated from CBD purification)

Purification TechniqueTypical Purity AchievedThroughputKey AdvantagesKey Disadvantages
Flash Chromatography 80-95%HighCost-effective for initial cleanupLower resolution, may not separate close-eluting impurities
Preparative HPLC >99%MediumHigh resolution and purityHigher cost, solvent consumption
Crystallization Variable (>98%)HighVery cost-effective, scalableOnly applicable if the compound crystallizes well and impurities are in the mother liquor
Centrifugal Partition Chromatography (CPC) >99%HighNo solid support, less sample loss, scalableHigher initial equipment cost

Experimental Protocols

General Protocol for the Synthesis of Cannabidiol (CBD) - Adaptable for CBDO

This protocol is a generalized procedure based on the synthesis of CBD and should be adapted and optimized for CBDO.

Reaction: Friedel-Crafts alkylation of Olivetol with (+)-p-mentha-2,8-dien-1-ol. To adapt for CBDO, replace Olivetol with Divarinol.[1][5]

Materials:

  • Divarinol (5-methylresorcinol)

  • (+)-p-mentha-2,8-dien-1-ol

  • Lewis Acid Catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve Divarinol in anhydrous DCM in a suitable reactor.

  • Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the Lewis acid catalyst dropwise to the stirred solution.

  • Slowly add a solution of (+)-p-mentha-2,8-dien-1-ol in anhydrous DCM to the reaction mixture.

  • Stir the reaction at the set temperature and monitor its progress by HPLC or TLC.

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Visualizations

Logical Workflow for CBDO Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Crude CBDO Crude CBDO Reaction->Crude CBDO Initial Cleanup Initial Cleanup Crude CBDO->Initial Cleanup e.g., Flash Chromatography High Purity Separation High Purity Separation Initial Cleanup->High Purity Separation Pure CBDO Pure CBDO High Purity Separation->Pure CBDO Final Product Final Product Pure CBDO->Final Product Characterization & QC

Caption: A logical workflow for the synthesis and purification of this compound (CBDO).

Potential Degradation Pathways for Cannabinoids

G CBDO CBDO Degradation_Products Degradation_Products CBDO->Degradation_Products Heat CBDO->Degradation_Products Light (UV) CBDO->Degradation_Products Oxidation CBDO->Degradation_Products Acidic/Basic pH

Caption: Factors leading to the degradation of this compound (CBDO).[4]

References

Optimizing Cannabidiorcol (CBD-C1) Stability in Different Solvents: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct and extensive research on the stability of Cannabidiorcol (CBD-C1) is limited in publicly available scientific literature. This technical support center provides guidance based on the well-documented stability profile of its close homologue, Cannabidiol (CBD). Researchers should consider this information as a foundational guide and are encouraged to perform specific stability studies for CBD-C1 under their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound (CBD-C1) in solution?

Based on studies of CBD, the stability of CBD-C1 in solution is likely influenced by several key factors: temperature, light exposure, pH of the medium, and the presence of oxygen.[1][2][3][4][5][6] The choice of solvent also plays a critical role in the stability profile.[1][7]

Q2: Which solvents are recommended for storing CBD-C1 solutions?

For short-term storage, ethanol has been shown to be a more stable medium for CBD compared to aqueous solutions.[3] For longer-term storage, it is advisable to store CBD-C1 in a non-polar organic solvent, such as hexane or acetonitrile, and to minimize exposure to light and air.[7] Methanol has been observed to potentially incorporate into cannabinoid structures during degradation, making it a less ideal choice for long-term storage.[7]

Q3: How does temperature affect the stability of CBD-C1?

Temperature is a critical parameter. Studies on CBD show high instability at room temperature, while storage at 5°C significantly improves stability, allowing for preservation for at least 12 months.[3] It is highly probable that CBD-C1 will exhibit similar temperature sensitivity.

Q4: What are the expected degradation products of CBD-C1?

Extrapolating from CBD data, under acidic conditions, CBD-C1 may cyclize to form various isomers of tetrahydrocannabinol (THC), such as Δ⁹-THC and Δ⁸-THC.[5][8][9] Oxidation can lead to the formation of quinone-type compounds like cannabidiol hydroxyquinone (HU-331 for CBD) and other oxidation products like cannabielsoin (CBE).[2][5]

Q5: How can I monitor the stability of my CBD-C1 solution?

The most common and reliable methods for monitoring cannabinoid stability are chromatographic techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS).[10][11][12][13][14] These methods allow for the separation and quantification of the parent compound (CBD-C1) and its potential degradation products.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid decrease in CBD-C1 concentration in solution. Exposure to light: Photodegradation is a significant factor in cannabinoid degradation.[4][5]Store solutions in amber vials or protect them from light using aluminum foil. Minimize exposure to ambient light during handling.
Elevated temperature: Higher temperatures accelerate degradation kinetics.[1][3]Store stock solutions and experimental samples at refrigerated (2-8°C) or frozen (-20°C or lower) temperatures.
Presence of oxygen: Oxidation leads to the formation of degradation products.[2][5]Use degassed solvents. Purge the headspace of the storage vial with an inert gas like nitrogen or argon before sealing.
Appearance of new peaks in chromatogram. Acidic or basic conditions: pH can catalyze degradation and isomerization reactions.[1][5][8]Ensure the solvent is neutral. If working with buffered solutions, consider the pH stability range (for CBD, optimal pH is between 4 and 6).[1]
Solvent reactivity: Some solvents, like methanol, can react with cannabinoids under certain conditions.[7]If unexpected adducts are observed, consider switching to a more inert solvent like acetonitrile or hexane.
Inconsistent results between experiments. Variability in storage conditions: Inconsistent light, temperature, or oxygen exposure.Standardize storage protocols. Ensure all samples are handled under the same conditions.
Impure starting material: The presence of impurities can catalyze degradation.Use high-purity CBD-C1 and analytical grade solvents.

Data Summary Tables

Table 1: Influence of Storage Conditions on CBD Stability (as a proxy for CBD-C1)

Condition Solvent/Matrix Observation Reference
Temperature EthanolHighly unstable at room temperature. Stable for at least 12 months at 5°C.[3]
E-liquidIncreased degradation at 25°C and 40°C compared to 4°C.[2]
Light Exposure Various SolventsLight is a major factor in the loss of cannabinoids in solution.[4][5]
E-liquidStorage in daylight at 25°C leads to significant degradation.[2]
pH Aqueous/EthanolOptimal stability for CBD is between pH 4 and 6.[1]
Simulated Gastric Fluid (acidic)Rapid degradation of CBD to THC isomers.[9]
Oxygen Air exposureOxidation leads to the formation of hydroxyquinone and other products.[2][5]

Table 2: Stability of CBD in Different Solvents (Qualitative Comparison)

Solvent Relative Stability Notes Reference
Ethanol More stable than aqueous solutionsCommonly used for short-term storage and formulation.[3]
Methanol Less StablePotential for solvent incorporation into degradation products.[7]
Acetonitrile Relatively StableGood choice for analytical standards and storage.[7]
n-Hexane Relatively StableGood choice for non-polar storage conditions.[7]
Propylene Glycol / Glycerol UnstableCommon in e-liquids, where degradation is observed.[7]

Experimental Protocols

Protocol 1: HPLC-UV Method for CBD-C1 Stability Assessment

This protocol is adapted from established methods for CBD analysis.[12][14]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

    • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (optional, for improved peak shape).

    • CBD-C1 reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v). A small amount of formic acid (e.g., 0.1%) can be added to both phases.

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: 214 nm or 228 nm.

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Prepare a stock solution of CBD-C1 in the chosen solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into amber vials for different storage conditions (e.g., 4°C in the dark, 25°C in the dark, 25°C with light exposure).

    • At specified time points (e.g., 0, 24h, 48h, 1 week, 1 month), withdraw an aliquot and dilute it to a suitable concentration for HPLC analysis.

  • Analysis:

    • Inject the prepared samples and a freshly prepared standard solution.

    • Monitor the peak area of CBD-C1 over time to determine its degradation.

    • Observe the appearance of any new peaks, which may indicate degradation products.

Visualizations

Degradation Pathways

DegradationPathways CBD_C1 This compound (CBD-C1) THC_Isomers Δ⁹-THC-C1 & Δ⁸-THC-C1 CBD_C1->THC_Isomers Acidic Conditions / Heat Oxidation_Products Quinones & Other Oxidation Products CBD_C1->Oxidation_Products Oxygen / Light

Caption: Potential degradation pathways of this compound (CBD-C1).

Experimental Workflow for Stability Testing

StabilityWorkflow Prep_Stock Prepare CBD-C1 Stock Solution Aliquot Aliquot into Vials for Different Conditions Prep_Stock->Aliquot Store Store at Varied Temp/Light Conditions Aliquot->Store Sample Sample at Predetermined Time Intervals Store->Sample Time Points Dilute Dilute Sample for Analysis Sample->Dilute HPLC Analyze via HPLC-UV/MS Dilute->HPLC Data Quantify CBD-C1 and Degradation Products HPLC->Data

Caption: General workflow for a CBD-C1 stability study.

Factors Affecting Stability

FactorsAffectingStability CBD_C1_Stability CBD-C1 Stability Temperature Temperature Temperature->CBD_C1_Stability Light Light Exposure Light->CBD_C1_Stability pH pH of Medium pH->CBD_C1_Stability Oxygen Oxygen Presence Oxygen->CBD_C1_Stability Solvent Solvent Choice Solvent->CBD_C1_Stability

Caption: Key environmental factors influencing CBD-C1 stability.

References

Technical Support Center: Enhancing Water Solubility of Cannabidiorcol (CBD-C1) for In vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Cannabidiorcol (CBD-C1) is a minor phytocannabinoid, and as such, specific research on its formulation and solubility enhancement is limited. The following guidance is based on established methods for improving the solubility of structurally similar, well-studied cannabinoids like Cannabidiol (CBD). Due to its shorter alkyl chain, CBD-C1 has a lower LogP (a measure of lipophilicity) than CBD, suggesting it is slightly less oily, which may influence formulation component selection. Researchers should consider these recommendations as a starting point and optimize them for CBD-C1.

Frequently Asked Questions (FAQs)

Q1: Why is improving the water solubility of this compound (CBD-C1) crucial for in vivo studies?

A1: CBD-C1, like many cannabinoids, is highly lipophilic and poorly water-soluble. For in vivo studies, especially those involving oral or intravenous administration, poor water solubility can lead to low and erratic bioavailability, hindering the compound's absorption and distribution to target tissues.[1][2][3][4] Enhancing its aqueous solubility is essential for achieving consistent and therapeutically relevant plasma concentrations, which is critical for accurately assessing its pharmacological effects.

Q2: What are the primary strategies for increasing the water solubility of lipophilic cannabinoids like CBD-C1?

A2: The main approaches involve formulating the cannabinoid into a delivery system that increases its apparent solubility in aqueous environments. Key strategies include:

  • Lipid-Based Formulations: Such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS), which encapsulate the cannabinoid in tiny lipid droplets.[1][2][5]

  • Cyclodextrin Complexation: This involves encapsulating the CBD-C1 molecule within the hydrophobic core of a cyclodextrin molecule, which has a hydrophilic exterior, thereby increasing its water solubility.[6][7][8][9]

  • Polymeric Formulations: Creating amorphous solid dispersions with water-soluble polymers.

Q3: How do I select the appropriate solubility enhancement technique for my in vivo model?

A3: The choice of method depends on several factors:

  • Route of Administration: Oral administration is compatible with SEDDS, nanoemulsions, and cyclodextrin complexes. Intravenous administration requires formulations that result in very small, stable particles, such as nanoemulsions.

  • Required Dose: Some methods have a higher drug-loading capacity than others.

  • Toxicity of Excipients: Ensure all formulation components are safe for the chosen animal model and administration route.

  • Stability: The formulation must be physically and chemically stable throughout the experiment.

Q4: Can I adapt a protocol developed for CBD directly to CBD-C1?

A4: Yes, protocols for CBD are an excellent starting point. However, due to the difference in lipophilicity (CBD-C1 is slightly less lipophilic), you may need to adjust the ratios of oils, surfactants, and co-solvents in lipid-based systems, or you might find that different types of cyclodextrins have better complexation efficiency with CBD-C1. Experimental optimization is crucial.

Troubleshooting Guides

Lipid-Based Formulations (Nanoemulsions & SEDDS)
Problem Potential Cause Suggested Solution
Formulation is cloudy or shows phase separation. 1. Inefficient emulsification. 2. Incorrect ratio of oil, surfactant, and co-surfactant. 3. Poor solubility of CBD-C1 in the oil phase.1. Increase homogenization time or energy (e.g., sonication). 2. Systematically vary the component ratios to find the optimal formulation. 3. Screen different oils to find one with higher solubilizing capacity for CBD-C1.[1]
Particle size is too large or inconsistent. 1. Insufficient energy during homogenization. 2. Inappropriate surfactant or co-surfactant.1. Increase sonication power or duration. 2. Experiment with different surfactants or co-surfactants, or a combination of them.
Drug precipitates out of the formulation over time. 1. Drug loading is too high, exceeding the saturation solubility. 2. The formulation is unstable.1. Reduce the concentration of CBD-C1 in the formulation. 2. Re-evaluate the surfactant and co-surfactant system to improve stability.
In vivo results are still highly variable. 1. The formulation may be interacting with components of the gastrointestinal tract. 2. The formulation may not be stable in vivo.1. For oral studies, consider the effect of food (administer to fasted animals). 2. Evaluate the formulation's stability in simulated gastric and intestinal fluids.
Cyclodextrin Complexation
Problem Potential Cause Suggested Solution
Low complexation efficiency. 1. The chosen cyclodextrin is not a good fit for CBD-C1. 2. The molar ratio of CBD-C1 to cyclodextrin is not optimal. 3. The preparation method is inefficient.1. Screen different types of cyclodextrins (e.g., HP-β-CD, M-β-CD).[6] 2. Perform a phase solubility study to determine the optimal stoichiometry (often 1:1 or 1:2).[7] 3. Compare different preparation methods like freeze-drying or spray-drying.[6]
The complexed powder does not dissolve well in water. 1. Incomplete complexation, with free CBD-C1 remaining. 2. The solubility of the complex itself is limited.1. Optimize the preparation method to ensure complete complexation. 2. Use a more soluble cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[10]
Precipitation occurs upon dilution of the aqueous solution. The complex may be dissociating upon dilution, releasing the poorly soluble CBD-C1.This is a known issue. Prepare solutions at the desired concentration for administration and use them promptly. Avoid extensive dilution if possible.

Quantitative Data on Solubility Enhancement (Based on CBD as a proxy)

The following tables summarize the reported improvements in solubility and bioavailability for CBD using various formulation strategies. These values can serve as a benchmark for what might be achievable for CBD-C1.

Table 1: Improvement in Aqueous Solubility of CBD

Formulation MethodExcipient(s)Fold Increase in SolubilityReference
Cyclodextrin Complexationβ-cyclodextrin (β-CD)17-fold[7][11]
Cyclodextrin Complexation2,6-di-O-methyl-β-cyclodextrin (DM-β-CD)614-fold[7][11]
Cyclodextrin ComplexationHydroxypropyl-β-cyclodextrin (HP-β-CD)~149-fold (to 9.4 µg/mL)[10]

Table 2: Improvement in Bioavailability of CBD

Formulation MethodVehicle/SystemFold Increase in Bioavailability (AUC)Reference
NanoemulsionVitamin E acetate, Tween-20, Ethanol~1.65-fold (65% increase)[12]
SEDDSVESIsorb® technology2.85-fold (AUC 0-8h) vs. MCT oil[13][14]
Nanostructured Lipid Carriers (NLCs)Sesame oil, Compritol® 888 ATO, Tween® 80> 4-fold (27% oral bioavailability)[1]

Experimental Protocols

Protocol 1: Preparation of a CBD-C1 Nanoemulsion

This protocol is adapted from a method for preparing a CBD nanoemulsion.[12][15]

Materials:

  • This compound (CBD-C1)

  • Oil phase: Vitamin E acetate or Medium-Chain Triglycerides (MCT)

  • Surfactant: Tween-20 or Tween 80

  • Co-surfactant: Ethanol

  • Aqueous phase: Distilled water

  • Magnetic stirrer

  • Probe sonicator

Procedure:

  • Dissolve CBD-C1: Dissolve the desired amount of CBD-C1 (e.g., 30 mg) in the oil phase (e.g., 1.7% w/w) and co-surfactant (e.g., 3.8% w/w) with gentle stirring.

  • Add Surfactant: Add the surfactant (e.g., 70% w/w) to the mixture and stir for 10 minutes.

  • Add Water: Slowly add the distilled water (e.g., 24.5% w/w) to the organic phase while stirring.

  • Homogenization: Sonicate the mixture using a probe sonicator to form a translucent nanoemulsion. The particle size should be measured to ensure it is within the desired range (e.g., < 200 nm).

Protocol 2: Preparation of a CBD-C1-Cyclodextrin Complex by Freeze-Drying

This protocol is based on methods for preparing CBD-cyclodextrin complexes.[6][7]

Materials:

  • This compound (CBD-C1)

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Ethanol

  • Distilled water

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in distilled water to create an aqueous solution.

  • Prepare CBD-C1 Solution: Dissolve CBD-C1 in a small amount of ethanol.

  • Combine Solutions: Slowly add the CBD-C1 solution to the cyclodextrin solution while stirring continuously.

  • Complexation: Allow the mixture to stir for an extended period (e.g., 48 hours) at room temperature to facilitate the formation of the inclusion complex.

  • Freeze-Drying: Freeze the resulting solution and then lyophilize it using a freeze-dryer to obtain a dry powder of the CBD-C1-cyclodextrin complex.

Visualizations

Experimental Workflow for Nanoemulsion Preparation

Nanoemulsion_Workflow cluster_organic_phase Organic Phase Preparation cluster_emulsification Emulsification CBD_C1 This compound (CBD-C1) Mix1 Dissolve CBD_C1->Mix1 Oil Oil Phase (e.g., Vitamin E Acetate) Oil->Mix1 Cosurfactant Co-surfactant (e.g., Ethanol) Cosurfactant->Mix1 Mix2 Add Surfactant & Stir Mix1->Mix2 Surfactant Surfactant (e.g., Tween 80) Surfactant->Mix2 Water Distilled Water Mix3 Add Water & Stir Water->Mix3 Mix2->Mix3 Homogenize Homogenize (Sonication) Mix3->Homogenize Final_Product CBD-C1 Nanoemulsion Homogenize->Final_Product Cyclodextrin_Complexation cluster_components Components CBD_C1 CBD-C1 (Lipophilic) Process Complexation Process (e.g., Freeze-Drying) CBD_C1->Process CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) CD->Process Complex CBD-C1-Cyclodextrin Complex Process->Complex Result Increased Apparent Water Solubility Complex->Result Cannabinoid_Signaling cluster_cell Cell CB1R CB1/CB2 Receptor G_protein Gαi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces Cellular_Response Cellular Response (e.g., Reduced Neurotransmitter Release, Modulated Inflammation) cAMP->Cellular_Response Modulates MAPK->Cellular_Response Modulates Cannabinoid Cannabinoid (e.g., CBD-C1) Cannabinoid->CB1R Binds

References

Addressing Cannabidiorcol degradation during analytical procedures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cannabidiorcol (CBDO) analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to CBDO degradation during analytical procedures.

Disclaimer: this compound (CBDO) is a less-studied cannabinoid compared to Cannabidiol (CBD). As such, specific stability and degradation data for CBDO is limited. The information and recommendations provided herein are largely based on extensive research and data available for CBD, a structurally similar compound. It is crucial to validate these recommendations for your specific CBDO analytical methods and matrices.

Frequently Asked Questions (FAQs)

Q1: My CBDO sample purity is lower than expected. What are the potential causes?

A1: Lower than expected purity of CBDO can be attributed to several factors, primarily degradation. Cannabinoids, in general, are susceptible to degradation when exposed to light, heat, oxygen, and certain chemical conditions (e.g., acidic or alkaline pH).[1][2][3] It is also possible that the initial purity of your reference standard or sample was not as high as stated. Always source reference materials from reputable suppliers.

Q2: What are the primary degradation products of cannabinoids like CBDO?

A2: While specific degradation products of CBDO are not extensively documented, based on studies of CBD, potential degradation products could include Cannabinol (CBN) and various oxidized derivatives.[4][5] Under acidic conditions, there is a known potential for the cyclization of CBD to form delta-9-tetrahydrocannabinol (Δ⁹-THC) and delta-8-tetrahydrocannabinol (Δ⁸-THC).[6][7][8] Therefore, it is crucial to control the pH of your analytical solutions.

Q3: What are the recommended storage conditions for CBDO samples and standards?

A3: To minimize degradation, CBDO samples and analytical standards should be stored in a cool, dark, and inert environment.[9][10][11] Specifically:

  • Temperature: Refrigerated (2-8°C) or frozen (-20°C or lower) conditions are recommended for long-term storage.[1][12]

  • Light: Store in amber or opaque containers to protect from light exposure.[2][4]

  • Atmosphere: For highly sensitive samples or long-term storage, consider storing under an inert gas like nitrogen or argon to prevent oxidation.

  • Solvent: CBDO is generally more stable in organic solvents like ethanol or methanol compared to aqueous solutions.[1][2]

Q4: Which analytical technique is best suited for CBDO quantification and stability studies?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended technique for the analysis of cannabinoids, including CBDO.[13][14][15] HPLC offers the advantage of separating and quantifying both the parent compound and its potential degradation products without the need for derivatization, which can be a requirement for Gas Chromatography (GC).[15][16] Coupling HPLC with Ultraviolet (UV) or Mass Spectrometry (MS) detectors provides the necessary selectivity and sensitivity for accurate quantification.[15][17][18]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Peak tailing or fronting in HPLC chromatogram Inappropriate mobile phase pH; Column degradation; Sample overload.Optimize mobile phase pH to ensure the analyte is in a single ionic state. Use a new or validated column. Dilute the sample to a lower concentration.
Inconsistent retention times Fluctuation in mobile phase composition or flow rate; Temperature variations.Ensure proper mixing and degassing of the mobile phase. Check the HPLC pump for leaks or pressure fluctuations. Use a column oven to maintain a stable temperature.
Appearance of unknown peaks in the chromatogram Sample degradation; Contamination from solvent or glassware.Prepare fresh samples and analyze them immediately. Use high-purity solvents and thoroughly clean all glassware. Perform a blank injection to identify any system peaks.
Low recovery of CBDO from the sample matrix Inefficient extraction; Degradation during extraction.Optimize the extraction solvent and method (e.g., sonication time, temperature). Minimize exposure to light and heat during the extraction process.
Baseline noise or drift Contaminated mobile phase or detector; Column bleeding.Filter and degas the mobile phase. Flush the detector cell. Condition the column or replace it if necessary.

Quantitative Data Summary

The following tables summarize stability data for Cannabidiol (CBD) under various conditions. This data can serve as a valuable reference for designing stability studies for the structurally similar CBDO.

Table 1: Stability of CBD in Powder Form vs. Oil Solution

Storage Condition Formulation Duration CBD Decrease (%)
25°C ± 2°C / 60% RH (Open Vials)Powder365 days10.37 ± 0.51
25°C ± 2°C / 60% RH (Closed Vials)Powder365 days8.01 ± 0.67
40°C ± 2°C / 75% RH (Open & Closed)Powder180 days8.21 ± 0.57
25°C ± 2°C / 60% RH (Open Vials)Sunflower Oil270 days11.41 ± 0.45 (compared to closed vials)
Data adapted from a study on CBD stability.[4][19]

Table 2: Stability of CBD in Solution

Solvent Temperature Condition Stability Finding
Ethanol5°C-Stable for at least 12 months
EthanolRoom Temperature-Highly unstable (t95 = 117.13 days)
Aqueous (pH 7.4)37°CSimulated physiological conditions10% degradation within 24 hours
--Oxidizing environmentShort t95 of 1.77 days
Data adapted from a study on CBD stability in solution.[1][3]

Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method for Cannabinoid Analysis

This protocol provides a general framework for developing an HPLC-UV method suitable for assessing the stability of CBDO. Method validation is essential for accurate and reliable results.

1. Instrumentation and Materials:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • CBDO reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or other suitable mobile phase modifier

2. Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile and water (e.g., 75:25 v/v) with 0.1% formic acid.[13] The exact ratio should be optimized for the best separation of CBDO from its potential degradants.

  • Flow Rate: 1.0 - 1.5 mL/min[13]

  • Column Temperature: 25-30°C

  • Detection Wavelength: Monitor at a wavelength appropriate for CBDO (e.g., 214 nm or 220 nm).[13] A DAD can be used to scan a range of wavelengths to identify the optimal wavelength for all peaks of interest.

  • Injection Volume: 10-20 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the CBDO reference standard in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve or extract the sample containing CBDO in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Forced Degradation Study: To ensure the method is stability-indicating, perform a forced degradation study on a CBDO solution. Expose the solution to various stress conditions:

  • Acidic: 0.1 M HCl at room temperature[6][7]

  • Alkaline: 0.1 M NaOH at room temperature

  • Oxidative: 3% H₂O₂ at room temperature

  • Thermal: Heat at 60-80°C

  • Photolytic: Expose to UV light

Analyze the stressed samples by HPLC to demonstrate that the degradation products are resolved from the parent CBDO peak.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A CBDO Reference Standard C Solvent Dissolution/Extraction A->C B CBDO Sample B->C D Filtration (0.45 µm) C->D E HPLC Injection D->E F C18 Reverse-Phase Separation E->F G UV/MS Detection F->G H Chromatogram Generation G->H I Peak Integration & Quantification H->I J Purity & Degradation Assessment I->J

Caption: A typical experimental workflow for the analytical determination of CBDO.

Degradation_Pathway CBDO This compound (CBDO) Degradants Degradation Products CBDO->Degradants Light, Heat, Oxygen Oxidation Oxidation Products (e.g., Quinones) Degradants->Oxidation Isomerization Isomerization Products (e.g., THC analogs under acidic conditions) Degradants->Isomerization

Caption: A simplified potential degradation pathway for CBDO based on known cannabinoid chemistry.

References

Technical Support Center: Minimizing Off-Target Effects in Cannabidiorcol (CBDO) Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target effects during Cannabidiorcol (CBDO) cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CBDO) and what are its primary cellular targets?

This compound (CBDO), also known as CBD-C1, is a phytocannabinoid found in trace amounts in Cannabis.[1] Unlike the more abundant cannabinoids like THC and CBD, CBDO has a shortened side chain (a methyl group instead of a pentyl group).[1] Current research indicates that CBDO has a low affinity for the classical cannabinoid receptors, CB1 and CB2.[1] Its primary known cellular target is the Transient Receptor Potential Vanilloid 2 (TRPV2) cation channel, where it acts as an agonist.[1]

Q2: What are the potential off-target effects of CBDO in cellular assays?

While specific off-target data for CBDO is limited, we can infer potential off-target interactions based on its structural similarity to Cannabidiol (CBD) and the general pharmacology of cannabinoids. Potential off-target effects may arise from interactions with:

  • Other TRP Channels: CBD is known to interact with other members of the TRP channel family, such as TRPV1.[2][3][4][5] It is plausible that CBDO could also exhibit activity at these channels.

  • G-Protein Coupled Receptors (GPCRs): CBD interacts with various GPCRs, including GPR55, and can act as a negative allosteric modulator of CB1 receptors.[2][6][7][8][9] Researchers should consider the possibility of similar interactions with CBDO.

  • Ion Channels: CBD has been shown to modulate the activity of voltage-gated sodium and potassium channels.[10]

  • Enzymes: CBD can inhibit cytochrome P450 enzymes, which are involved in drug metabolism.[2][10] Molecular docking studies suggest that CBDO may also interact with enzymes like placental aromatase cytochrome p450.[11]

  • Mitochondria: CBD can directly affect mitochondrial function and regulate intracellular calcium levels.[12]

Q3: How can I select an appropriate cell line for my CBDO assay?

The choice of cell line is critical for minimizing off-target effects and obtaining relevant data. Key considerations include:

  • Target Expression: Select a cell line that endogenously expresses the target of interest (e.g., TRPV2) at a physiologically relevant level. Overexpression systems can sometimes lead to artifacts.

  • Off-Target Expression Profile: Characterize the expression of potential off-target receptors and channels in your chosen cell line. If a cell line expresses multiple potential CBDO targets, it may be difficult to attribute the observed effects to a single molecular target.

  • Cell Line Authentication: Always use authenticated cell lines to ensure the reliability and reproducibility of your results.

Q4: What are the best practices for preparing and storing CBDO for cellular assays?

  • Solvent Selection: CBDO is a lipophilic molecule. Use a solvent such as ethanol or DMSO to prepare stock solutions. Be mindful of the final solvent concentration in your cell culture medium, as high concentrations can be toxic to cells. Always include a vehicle control in your experiments.

  • Storage: Store CBDO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light to prevent degradation.

Troubleshooting Guides

Unexpected results in cellular assays can often be traced back to off-target effects or experimental variability. The following table provides guidance on common issues, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
High background signal or unexpected cellular response in control wells Solvent toxicityDecrease the final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium to ≤0.1%. Always include a vehicle-only control.
Contamination of cell cultureRegularly test cell cultures for mycoplasma and other contaminants.
Inconsistent dose-response curves CBDO degradationPrepare fresh dilutions of CBDO for each experiment from a frozen stock. Protect from light.
Cell passage number variabilityUse cells within a consistent and narrow range of passage numbers for all experiments.
Non-specific binding to plasticwarePre-incubate plates with a blocking agent or use low-binding plates.
Cell death at high CBDO concentrations Off-target toxicityPerform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration of CBDO in your cell line.
Activation of apoptotic or necrotic pathwaysInvestigate markers of apoptosis (e.g., caspase activation) or necrosis.
Difficulty in attributing effects to a specific target Multiple receptor/channel expressionUse selective antagonists or agonists for the primary target (TRPV2) to confirm its involvement.
Employ siRNA or CRISPR/Cas9 to knock down the expression of the primary target or potential off-targets to validate the mechanism of action.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of CBDO.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • CBDO Treatment: Prepare serial dilutions of CBDO in cell culture medium. Replace the medium in the wells with the CBDO dilutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

2. Calcium Influx Assay for TRPV2 Activation

This protocol measures the activation of the TRPV2 channel by monitoring changes in intracellular calcium.

  • Cell Seeding: Seed cells expressing TRPV2 in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

  • CBDO Addition: Add CBDO at various concentrations to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals to monitor the change in intracellular calcium concentration.

  • Data Analysis: Calculate the change in fluorescence relative to the baseline to determine the extent of TRPV2 activation.

Visualizations

CBDO_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CBDO This compound (CBDO) TRPV2 TRPV2 Channel CBDO->TRPV2 Agonist GPCR Potential Off-Target GPCRs (e.g., GPR55) CBDO->GPCR Potential Interaction (Agonist/Antagonist) Ca_Influx Ca²⁺ Influx TRPV2->Ca_Influx Off_Target_Signal Off-Target Signaling GPCR->Off_Target_Signal Downstream Downstream Signaling (e.g., Proliferation, Apoptosis) Ca_Influx->Downstream

Caption: Potential signaling pathways of this compound (CBDO).

Experimental_Workflow start Start: Hypothesis Formulation cell_selection Cell Line Selection (Target & Off-Target Profiling) start->cell_selection assay_dev Assay Development (e.g., Viability, Functional) cell_selection->assay_dev cbdo_prep CBDO Preparation & QC assay_dev->cbdo_prep treatment Cell Treatment with CBDO & Controls cbdo_prep->treatment data_acq Data Acquisition treatment->data_acq data_analysis Data Analysis & Interpretation data_acq->data_analysis validation Target Validation (e.g., Antagonists, siRNA) data_analysis->validation end Conclusion validation->end

Caption: Experimental workflow for CBDO cellular assays.

Troubleshooting_Tree start Inconsistent or Unexpected Results? check_controls Are controls (vehicle, untreated) behaving as expected? start->check_controls check_reagents Are reagents (CBDO, media) fresh and properly stored? check_controls->check_reagents Yes solution_controls Troubleshoot controls: - Check solvent concentration - Test for contamination check_controls->solution_controls No check_cells Are cells healthy and within the correct passage number? check_reagents->check_cells Yes solution_reagents Prepare fresh reagents. check_reagents->solution_reagents No off_target_q Could results be due to off-target effects? check_cells->off_target_q Yes solution_cells Use a new vial of authenticated cells. check_cells->solution_cells No solution_off_target Validate target with: - Selective antagonists/agonists - Gene knockdown (siRNA/CRISPR) off_target_q->solution_off_target Yes

Caption: Troubleshooting decision tree for CBDO assays.

References

Technical Support Center: Long-Term Storage of Cannabidiorcol (CBDO) Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Cannabidiorcol (CBDO) samples. While specific long-term stability data for CBDO is limited in publicly available literature, the following guidelines are based on established principles for the storage of structurally similar cannabinoids, such as Cannabidiol (CBD).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of CBDO samples during long-term storage?

A1: The primary factors contributing to the degradation of cannabinoid samples, including by extension CBDO, are exposure to light, heat, and oxygen.[1][2][3] These environmental factors can catalyze chemical reactions such as oxidation and isomerization, leading to a loss of potency and the formation of degradation products.[2][3]

Q2: What is the ideal temperature for long-term storage of CBDO samples?

A2: For long-term storage, it is recommended to store cannabinoid samples at low temperatures. A common recommendation for preserving the integrity of cannabinoids is -20°C.[4] Some studies have shown that at 5°C, CBD is stable for at least 12 months, whereas it is highly unstable at room temperature.[5] Refrigerated conditions of 4°C can maintain stability for shorter periods, but for long-term preservation, frozen conditions are preferable.[6][7][8]

Q3: How does the physical form of the CBDO sample (e.g., solid powder vs. oil solution) affect its stability?

A3: The physical form of the sample can significantly impact its stability. Studies on CBD have shown that it is significantly more stable as a solid powder compared to when it is dissolved in an oil matrix.[9][10] This is likely due to the increased mobility and potential for interaction with other molecules when in solution.

Q4: What type of container is best for storing CBDO samples?

A4: To minimize degradation, CBDO samples should be stored in airtight, amber glass containers.[4] The amber glass protects the sample from light exposure, while an airtight seal prevents oxidation.[2][3] It is also advisable to avoid plastic containers, as some cannabinoids have been shown to have lower recovery rates when stored in plastic compared to glass.[7]

Q5: Can CBDO convert to other cannabinoids during storage?

A5: Yes, under certain conditions, cannabinoids can convert to other forms. For instance, CBD can convert to Δ9-THC and Δ8-THC under acidic conditions.[2][11] While specific conversion pathways for CBDO are not well-documented, it is crucial to maintain neutral pH and minimize exposure to acidic or basic environments to prevent potential isomerization.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Reduced potency of CBDO sample over time Improper storage temperature.Verify that samples are consistently stored at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Exposure to light.Ensure samples are stored in amber glass vials and kept in the dark.
Exposure to oxygen.Use airtight containers and consider flushing with an inert gas (e.g., argon or nitrogen) before sealing for very long-term storage.
Appearance of unknown peaks in analytical chromatogram Degradation of the CBDO sample.Review storage conditions. Analyze for known cannabinoid degradation products. The formation of cannabinol (CBN) is a common indicator of THC degradation, and similar oxidative products may exist for CBDO.[12]
Conversion to other cannabinoids.Check the pH of the sample matrix if in solution. Acidic conditions can cause isomerization of cannabinoids.[2][11]
Inconsistent results between aliquots of the same sample Non-homogenous sample, particularly in oil solutions.Ensure the sample is thoroughly mixed before taking an aliquot, especially after thawing if it was frozen.
Inconsistent storage of different aliquots.Ensure all aliquots are stored under identical conditions.

Quantitative Stability Data for Related Cannabinoids

The following tables summarize stability data for CBD, which can serve as a proxy for estimating the stability of CBDO under various conditions.

Table 1: Stability of CBD in Solid Powder Form

Storage ConditionDurationDegradationReference
25°C / 60% RH (closed vial)1 year~8%[9]
25°C / 60% RH (open vial)1 year~10%[9]
40°C / 75% RH (closed vial)180 days~8%[9]

Table 2: Stability of CBD in Oil Solution

Storage ConditionDurationDegradationReference
40°C / 75% RH (closed vial)180 days~16.5%[9]
40°C / 75% RH (open vial)90 days~20%[9]
40°C / 75% RH (open vial)1 year~99%[9]

Experimental Protocols

Protocol: Long-Term Stability Study of a Cannabinoid Sample

1. Objective: To assess the stability of a CBDO sample under different storage conditions over a defined period.

2. Materials:

  • CBDO sample (solid or in a specified solvent/matrix)
  • Amber glass vials with airtight caps
  • Climate-controlled chambers or incubators set to desired temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH, 5°C, -20°C)
  • Analytical balance
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
  • Appropriate HPLC column (e.g., C18)
  • Mobile phase solvents (e.g., acetonitrile, water, formic acid)
  • Reference standards for CBDO and potential degradants

3. Methodology:

Visualizations

degradation_pathway CBDO This compound (CBDO) Oxidized_Products Oxidized Products CBDO->Oxidized_Products Oxygen, Light, Heat Isomers Isomers (e.g., THC-analogues) CBDO->Isomers Acidic Conditions

Caption: General degradation pathways for cannabinoids.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (t = 0, 1, 3... months) cluster_data Data Evaluation Prep Prepare CBDO Aliquots in Amber Vials Storage_A Condition A (e.g., -20°C, Dark) Prep->Storage_A Storage_B Condition B (e.g., 5°C, Dark) Prep->Storage_B Storage_C Condition C (e.g., 25°C/60% RH, Dark) Prep->Storage_C Analysis HPLC Analysis for Potency and Purity Storage_A->Analysis Storage_B->Analysis Storage_C->Analysis Data Determine Degradation Rate and Shelf-life Analysis->Data

Caption: Workflow for a CBDO long-term stability study.

References

Technical Support Center: Enhancing the Resolution of Cannabidiorcol (CBD-C1) in Chromatographic Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the chromatographic separation of Cannabidiorcol (CBD-C1).

Frequently Asked Questions (FAQs)

Q1: What is this compound (CBD-C1) and how does its structure affect chromatographic separation?

A1: this compound (CBD-C1) is a minor phytocannabinoid and a structural analog of cannabidiol (CBD).[1][2][3] The key structural difference is the length of the alkyl side chain; CBD-C1 has a methyl group, whereas CBD has a pentyl group.[1][2] This shorter alkyl chain makes CBD-C1 less hydrophobic than CBD. In reversed-phase chromatography, this typically results in a shorter retention time for CBD-C1 compared to CBD. The close structural similarity to other cannabinoids presents a challenge in achieving baseline resolution.

Q2: Is a certified reference material (CRM) for this compound (CBD-C1) commercially available?

A2: The commercial availability of a certified reference material for CBD-C1 may be limited. Researchers should consult with leading suppliers of analytical standards for the most current availability. The development and validation of any quantitative method for CBD-C1 will be contingent on the availability of a reliable standard.

Q3: Which chromatographic techniques are most suitable for the separation of CBD-C1?

A3: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and effective technique for cannabinoid analysis and is well-suited for CBD-C1.[4][5][6] Gas Chromatography (GC-MS) can also be used, but it typically requires derivatization of the cannabinoids to prevent decarboxylation of their acidic forms at high temperatures.[6]

Q4: What are the initial recommended HPLC conditions for separating CBD-C1?

A4: For initial method development, a reversed-phase C18 column is a good starting point, as it is widely used for cannabinoid separation. A mobile phase consisting of a gradient of acetonitrile and water, both with a small amount of acid (e.g., 0.1% formic acid), is commonly employed. The gradient can be optimized to improve the resolution of CBD-C1 from other cannabinoids.

Troubleshooting Guides

Issue 1: Poor Resolution and Co-elution of CBD-C1 with Other Cannabinoids

Problem: CBD-C1 is co-eluting with other cannabinoids, particularly those with similar polarity and structure.

Solutions:

  • Optimize the Mobile Phase Gradient:

    • Slower Gradient: A shallower gradient (slower increase in organic solvent concentration) can increase the separation between closely eluting peaks.

    • Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition where the critical pair of compounds (e.g., CBD-C1 and another cannabinoid) is eluting can improve their separation.

  • Adjust Mobile Phase Composition:

    • Solvent Type: Switching the organic modifier from acetonitrile to methanol, or using a ternary mixture of water, acetonitrile, and methanol, can alter the selectivity of the separation.

    • pH Modification: Adjusting the pH of the aqueous mobile phase with additives like formic acid or ammonium formate can influence the retention of acidic cannabinoids and may improve the resolution of neutral cannabinoids like CBD-C1.[7]

  • Change the Stationary Phase:

    • If a C18 column does not provide adequate resolution, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column. These can offer different interactions with the analytes.

  • Temperature Optimization:

    • Lowering the column temperature can sometimes increase resolution, although it may also lead to broader peaks and longer run times. Conversely, increasing the temperature can improve peak shape and efficiency but may decrease resolution.

Issue 2: Peak Tailing or Fronting for the CBD-C1 Peak

Problem: The CBD-C1 peak is asymmetrical, exhibiting tailing or fronting, which can affect accurate integration and quantification.

Solutions:

  • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of the sample.

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. For cannabinoids, a slightly acidic mobile phase is generally preferred.

  • Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent.

  • Silanol Interactions: Peak tailing for polar compounds can be caused by interactions with active silanol groups on the silica support. Using a base-deactivated column or adding a competitive base to the mobile phase can mitigate this.

Issue 3: Irreproducible Retention Times for CBD-C1

Problem: The retention time of the CBD-C1 peak varies between injections.

Solutions:

  • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition can lead to retention time shifts.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.

  • Pump Performance: Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.

Experimental Protocols

The following are example experimental protocols adapted from established methods for cannabinoid analysis. These should be considered as starting points and will require optimization for the specific separation of CBD-C1.

Protocol 1: Reversed-Phase HPLC-UV Method Development
ParameterRecommended Condition
Column C18, 2.7 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 228 nm
Injection Volume 5 µL
Protocol 2: GC-MS Method for Cannabinoid Profiling (with Derivatization)
ParameterRecommended Condition
Column 35% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 150 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 5 min
Derivatization Silylation with BSTFA + 1% TMCS
MS Ion Source Electron Ionization (EI) at 70 eV
Mass Range 50-550 m/z

Quantitative Data Summary

The following tables present example data from cannabinoid separations. Note: This data is not for CBD-C1 and is provided for illustrative purposes to show typical retention times and resolution values that can be achieved for various cannabinoids.

Table 1: Example Retention Times of Cannabinoids on a C18 Column

CannabinoidRetention Time (min)
CBDV8.5
CBDA9.2
CBG10.1
CBD10.8
CBN12.5
THC13.4
CBC14.1

Table 2: Example Resolution Values for Critical Cannabinoid Pairs

Cannabinoid PairResolution (Rs)
CBG / CBD1.8
Δ9-THC / Δ8-THC1.5
CBD / CBN3.5

Visualizations

Experimental_Workflow cluster_0 Method Development for CBD-C1 Resolution start Initial Analysis with Standard C18 Method check_res Is CBD-C1 Resolution Adequate (Rs > 1.5)? start->check_res optimize_grad Optimize Gradient Profile (Slower Ramp, Isocratic Hold) check_res->optimize_grad No final_method Final Validated Method check_res->final_method Yes check_grad Resolution Improved? optimize_grad->check_grad change_solvent Modify Mobile Phase (Methanol or Ternary Mix) check_grad->change_solvent No check_grad->final_method Yes check_solvent Resolution Improved? change_solvent->check_solvent change_column Select Alternative Column (Phenyl-Hexyl, Polar-Embedded) check_solvent->change_column No check_solvent->final_method Yes check_column Resolution Improved? change_column->check_column optimize_temp Optimize Column Temperature check_column->optimize_temp No check_column->final_method Yes optimize_temp->final_method

Caption: Workflow for enhancing CBD-C1 resolution.

Cannabinoid_Signaling cluster_pathway Cannabinoid Receptor Signaling ligand Cannabinoid (e.g., CBD-C1) receptor CB1/CB2 Receptor (GPCR) ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits mapk MAPK Pathway g_protein->mapk Activates camp ↓ cAMP adenylyl_cyclase->camp transcription Gene Transcription (Cell Growth, Proliferation) mapk->transcription

Caption: Cannabinoid receptor signaling pathway.[8][9][10][11]

References

Validation & Comparative

Validating the In Vivo Anti-inflammatory Effects of Cannabinoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of selected cannabinoids, with a primary focus on the well-researched Cannabidiol (CBD) and Cannabigerol (CBG). While the initial topic of interest was Cannabidiorcol (CBD-C1), a comprehensive review of current scientific literature reveals a significant scarcity of in vivo data for this specific compound. CBD-C1, a phytocannabinoid with a methyl side chain instead of the pentyl side chain found in CBD, is present in trace amounts in Cannabis.[1][2] Limited information suggests it may exert anti-inflammatory effects through the activation of the TRPV2 channel.[1][3]

Given the limited availability of in vivo studies on CBD-C1, this guide will draw comparisons between its parent compound, CBD, and another prominent non-psychoactive cannabinoid, CBG. These will be compared against Dexamethasone, a potent synthetic corticosteroid, which will serve as a standard positive control in many inflammatory models. This comparative analysis aims to provide valuable insights for researchers exploring the therapeutic potential of cannabinoids in inflammatory diseases.

Comparative Analysis of Anti-inflammatory Efficacy

The following table summarizes quantitative data from preclinical in vivo studies, offering a comparative look at the anti-inflammatory effects of CBD and CBG against a standard therapeutic agent.

Compound Animal Model Inflammation Induction Dosage Key Findings Reference
Cannabidiol (CBD) Murine Rheumatoid Arthritis ModelCollagen Antibody Cocktail + LPS75 mg/kg (sublingually)Significantly reduced neutrophil presence in the joints.[4]
Cannabigerol (CBG) Zymosan-induced Arthritis Model (mice)Zymosan injection in the knee10 mg/kgSignificantly reduced neutrophil elastase levels and the expression of pro-inflammatory genes.[5]
Dexamethasone Murine Rheumatoid Arthritis ModelCollagen Antibody Cocktail + LPS0.5 mg/kgDid not significantly reduce neutrophil presence in the joints in this specific model.[4]
CBD vs. Dexamethasone LPS-induced RAW264.7 Macrophages (in vitro)Lipopolysaccharide (LPS)N/ABoth CBD and Dexamethasone similarly attenuated the production of NO, IL-6, and TNF-α.[6][7]
CBG Derivatives Zymosan-induced Paw Edema (mice)Zymosan injection in the paw10 mg/kgA CBG derivative (HUM-223) showed a significant reduction in paw swelling, exceeding the effect of CBG at the same dose.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for two common in vivo models used to assess anti-inflammatory properties.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.

  • Animal Model: Male Wistar rats or Swiss albino mice are commonly used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Test Compound Administration: The test compound (e.g., CBD, CBG) or the vehicle (for the control group) is administered, typically orally (p.o.) or intraperitoneally (i.p.), 30 to 60 minutes before the induction of inflammation.[9][10] A positive control group receiving a standard anti-inflammatory drug like Dexamethasone or Diclofenac is also included.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each animal.[10][11]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[10]

  • Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema in the treated groups is calculated relative to the control group.

Lipopolysaccharide (LPS)-Induced Lung Inflammation

This model is used to study acute lung injury and the effects of anti-inflammatory compounds on pulmonary inflammation.

  • Animal Model: Mice (e.g., C57BL/6) are commonly used.

  • Test Compound Administration: The test compound, vehicle, or a positive control (e.g., Dexamethasone) is administered to the animals, often through oral or intraperitoneal routes.[12]

  • Induction of Lung Inflammation: A solution of LPS from E. coli is administered intranasally to anesthetized mice.[13][14] A typical dose is 10-50 µg of LPS in a small volume (e.g., 20-50 µL) of saline.[13][14]

  • Sample Collection: At a predetermined time point after LPS administration (e.g., 4, 6, 16, or 24 hours), animals are euthanized.[14][15]

  • Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect bronchoalveolar lavage fluid (BALF).

  • Analysis:

    • Cell Count: The total number of cells and the differential count of inflammatory cells (especially neutrophils) in the BALF are determined.[12]

    • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BALF are measured using techniques like ELISA.[15]

    • Histopathology: Lung tissues may be collected for histological examination to assess the extent of inflammation and tissue damage.[12]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

G cluster_0 Inflammatory Stimulus cluster_1 Cannabinoid Intervention cluster_2 Signaling Pathways cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MD2 MD2 TLR4->MD2 NFkB NF-κB MD2->NFkB MAPK MAPKs MD2->MAPK CBDV Cannabidivarin (CBDV) CBDV->MD2 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines MAPK->Cytokines G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_assessment Assessment cluster_analysis Data Analysis acclimatization Animal Acclimatization grouping Random Grouping (Control, Cannabinoid, Positive Control) acclimatization->grouping administration Compound Administration (e.g., Oral, IP) grouping->administration induction Induction of Inflammation (e.g., Carrageenan, LPS) administration->induction measurement Measurement of Inflammatory Markers (e.g., Paw Edema, Cytokine Levels) induction->measurement analysis Statistical Analysis and Comparison measurement->analysis

References

Comparative Analysis of Cannabidiorcol (CBD-C1) and Cannabidiol (CBD) Receptor Binding Affinity: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding affinities of Cannabidiorcol (CBD-C1) and Cannabidiol (CBD). While extensive research has been conducted on the pharmacological profile of CBD, a notable scarcity of experimental data exists for its propyl homolog, CBD-C1. This document summarizes the available quantitative data for CBD, outlines standard experimental protocols for cannabinoid receptor binding assays, and visually represents key pathways and workflows. The absence of data for CBD-C1 is a significant finding of this analysis, highlighting a clear gap in the current scientific literature and a promising avenue for future research.

Quantitative Analysis of Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of CBD for various receptors. All data is presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.

Table 1: Receptor Binding Affinity of Cannabidiol (CBD)

Receptor TargetLigandAssay TypeSpeciesKi (nM)IC50 (nM)Reference
Cannabinoid Receptors
Cannabinoid Receptor 1 (CB1)CBDRadioligand BindingHuman>10,000-[1]
CBDRadioligand BindingMouse4350-[1]
Cannabinoid Receptor 2 (CB2)CBDRadioligand BindingHuman>10,000-[1]
CBDRadioligand BindingMouse3460-[1]
Transient Receptor Potential (TRP) Channels
TRPV1CBDCalcium MobilizationHuman-3500[2]
G-Protein Coupled Receptors (GPCRs)
GPR55CBD-Human-459[3]
5-HT1ACBDRadioligand BindingHuman794-[4]

Note on this compound (CBD-C1): Following a comprehensive literature search, no peer-reviewed experimental studies providing quantitative receptor binding data (e.g., Ki or IC50 values) for this compound (CBD-C1) could be identified. While some computational docking studies have suggested potential interactions with non-receptor targets, empirical data on its receptor binding profile is currently unavailable.

Experimental Protocols

The determination of receptor binding affinity is a critical step in drug discovery and pharmacological characterization. The following outlines a standard methodology for a competitive radioligand binding assay, a common technique used to determine the affinity of cannabinoids for their receptors.

Radioligand Competitive Binding Assay

This assay measures the ability of an unlabeled test compound (e.g., CBD) to compete with a radiolabeled ligand for binding to a specific receptor.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the target receptor (e.g., HEK-293 cells expressing human CB1 or CB2 receptors).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]CP-55,940 for cannabinoid receptors).

  • Test Compound: The unlabeled compound to be tested (e.g., CBD or CBD-C1).

  • Assay Buffer: Typically a Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.

  • Scintillation Cocktail: For detection of radioactivity.

  • 96-well Plates and Filtration Apparatus.

2. Procedure:

  • Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer in a 96-well plate.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.

3. Data Analysis:

  • The data is analyzed using non-linear regression to generate a competition curve.

  • The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.

  • The Ki value (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Visualizations: Workflows and Signaling Pathways

To further elucidate the processes and mechanisms discussed, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes with Target Receptor incubation Incubate Membranes, Radioligand & Test Compound prep_membranes->incubation prep_radioligand Prepare Radioligand ([3H]CP-55,940) prep_radioligand->incubation prep_test_compound Prepare Test Compound (e.g., CBD) prep_test_compound->incubation filtration Rapid Filtration to Separate Bound/Unbound incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing scintillation Scintillation Counting to Measure Radioactivity washing->scintillation analysis Non-linear Regression (Competition Curve) scintillation->analysis calculation Calculate IC50 & Ki Values analysis->calculation signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates CBD CBD (Negative Allosteric Modulator) CBD->CB1 Modulates Agonist Agonist (e.g., THC, Anandamide) Agonist->CB1 Binds

References

Lack of Cannabidiorcol (CBD-C1) Cross-reactivity in Cannabinoid Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Cannabidiorcol (CBD-C1) in commonly used cannabinoid immunoassays. Due to a lack of direct experimental data on CBD-C1, this guide leverages data from structurally similar cannabinoids, particularly its pentyl homolog, Cannabidiol (CBD), and other propyl-chain cannabinoids, to infer its likely behavior. The available evidence strongly suggests that CBD-C1 is unlikely to exhibit significant cross-reactivity in immunoassays designed to detect Tetrahydrocannabinol (THC) and its metabolites.

Executive Summary

Cannabinoid immunoassays are a primary screening tool for detecting THC use. However, the increasing availability of various cannabinoid analogues necessitates a thorough understanding of their potential to cross-react and produce false-positive results. This guide focuses on this compound (CBD-C1), a propyl analogue of CBD. While no studies have directly quantified the cross-reactivity of CBD-C1, extensive research on CBD and the influence of the alkyl side chain length on immunoassay reactivity provides a strong foundation for a comparative assessment.

Based on available data for structurally related compounds, CBD-C1 is not expected to show significant cross-reactivity in standard cannabinoid immunoassays. This is attributed to the fundamental structural differences between CBD-C1 and the target analytes of these assays, primarily THC and its carboxylic acid metabolite (THC-COOH).

Comparison of Cannabinoid Cross-Reactivity

The following table summarizes the cross-reactivity of various cannabinoids in commercially available immunoassays. It is important to note the absence of direct data for CBD-C1. The data for CBD is included as the closest structural analogue with available research.

CannabinoidType of ImmunoassayTarget AnalyteObserved Cross-Reactivity (%)Reference
Cannabidiol (CBD) Homogeneous ImmunoassayTHC-COOHNot Detected[1]
Cannabidiol (CBD) ELISATHC-COOHUndetectable[2]
Δ⁹-THCV (Propyl-THC) ELISATHC-COOHDecreased vs. Δ⁹-THC[3][4]
Δ⁸-THC ELISATHC-COOH~87-112%[5]
Cannabinol (CBN) EMIT II Plus, Microgenics MultiGentTHC-COOHSignificant, but less than THC

Note: The percentage of cross-reactivity is calculated relative to the primary target analyte of the immunoassay (typically THC or THC-COOH). "Not Detected" or "Undetectable" indicates that no cross-reactivity was observed at the tested concentrations.[1][2]

Factors Influencing Cross-Reactivity

The specificity of cannabinoid immunoassays is primarily determined by the antibody's ability to recognize the specific three-dimensional structure of the target molecule. Key structural features that influence cross-reactivity include:

  • Ring Structure: Immunoassays for THC are highly specific for the tricyclic structure of THC and its metabolites. Cannabidiol and its analogues, including CBD-C1, possess a bicyclic structure, which is significantly different and less likely to be recognized by these antibodies.[2]

  • Alkyl Side Chain Length: Studies have shown that the length of the alkyl side chain can influence antibody binding.[3][6] Generally, as the side chain length deviates from the pentyl chain of THC, the cross-reactivity tends to decrease.[3][4] While CBD-C1 has a propyl side chain, its bicyclic core structure is the more critical determinant for the lack of cross-reactivity.

Experimental Protocols

The following is a generalized experimental protocol for assessing the cross-reactivity of a compound in a competitive enzyme-linked immunosorbent assay (ELISA) for cannabinoids. This protocol is based on methodologies described in the scientific literature.[7][8][9]

Objective: To determine the concentration of a test compound (e.g., CBD-C1) required to produce a 50% inhibition of signal (IC50) in a cannabinoid immunoassay and calculate its percent cross-reactivity relative to the primary target analyte (e.g., THC-COOH).

Materials:

  • Cannabinoid ELISA kit (e.g., targeting THC-COOH)

  • Microplate reader

  • Certified reference standards of the target analyte (e.g., THC-COOH) and the test compound (e.g., CBD-C1)

  • Drug-free urine or buffer for dilutions

  • Precision pipettes and disposable tips

Procedure:

  • Preparation of Standards and Test Compound: Prepare a series of dilutions of the target analyte and the test compound in drug-free urine or an appropriate buffer.

  • Assay Procedure: Follow the specific instructions provided with the ELISA kit. A typical procedure involves:

    • Adding standards, controls, and test compound dilutions to the antibody-coated microplate wells.

    • Adding the enzyme-conjugated cannabinoid derivative.

    • Incubating the plate to allow for competitive binding.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate solution to produce a colorimetric reaction.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the concentration of the target analyte.

    • Determine the IC50 value for both the target analyte and the test compound.

    • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Visualizing the Concepts

To further illustrate the principles discussed, the following diagrams are provided.

Immunoassay_Principle cluster_well Microplate Well cluster_reagents Sample & Reagents Antibody Antibody THC THC/THC-COOH THC->Antibody Binds (High Affinity) CBD_C1 CBD-C1 CBD_C1->Antibody Does Not Bind Enzyme_Conjugate Enzyme-labeled THC Enzyme_Conjugate->Antibody Binds Cannabinoid_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1_R CB1 Receptor G_Protein G-protein CB1_R->G_Protein Activation THC THC THC->CB1_R Agonist Binding AC Adenylyl Cyclase G_Protein->AC Inhibition MAPK MAPK Pathway G_Protein->MAPK Activation Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel cAMP ↓ cAMP AC->cAMP

References

Assessing the Specificity of Cannabidiol's Action on TRPV2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Cannabidiol's (CBD) action on the Transient Receptor Potential Vanilloid 2 (TRPV2) channel with other known modulators. The following sections present quantitative data, experimental protocols, and visual representations of key pathways and workflows to objectively assess the specificity of CBD's interaction with TRPV2.

Comparative Analysis of TRPV2 Modulators

The specificity of a compound is determined by its potency at the intended target relative to its activity at other potential targets. The following table summarizes the potency of Cannabidiol (CBD) and other selected compounds on TRPV2 and key off-target channels.

CompoundAction on TRPV2Potency (EC50/IC50) on rat TRPV2Action on Other ChannelsPotency on Other Channels
Cannabidiol (CBD) Agonist~3.7 µM (EC50)[1]Agonist at TRPA1~81.4 µM (EC50)[1]
No significant agonistic activity on rat TRPV1[1]
Antagonist at GPR55[2][3]-
Low affinity for CB1 and CB2 receptors[4]-
Δ9-Tetrahydrocannabinol (Δ9-THC) Agonist~14 µM (EC50)[1]Agonist at TRPA1~32.3 µM (EC50)[1]
Partial agonist at CB1 and CB2 receptors[5]Ki values in the low nanomolar range[5]
Cannabinol (CBN) Agonist~77.7 µM (EC50)[1]Agonist at TRPA1-
2-Aminoethoxydiphenyl borate (2-APB) Agonist~129 µM (EC50) for mouse TRPV2[6]Agonist at TRPV1 and TRPV3EC50 of 114 µM (TRPV1) and 34 µM (TRPV3)[6]
Probenecid Agonist~31.9 µM (Kd)[7]--
Tranilast Inhibitor~2.3 µM (IC50) for human TRPV2[8]--
Ruthenium Red Inhibitor (Non-selective)-Broad-spectrum TRP channel blocker-

Key Observations:

  • Cannabidiol (CBD) is a potent activator of rat TRPV2 with an EC50 value of approximately 3.7 µM.[1]

  • CBD exhibits a greater than 20-fold selectivity for TRPV2 over TRPA1.[1]

  • Unlike some other cannabinoids, CBD shows no significant agonistic activity at rat TRPV1.[1]

  • CBD also interacts with other targets, acting as an antagonist at GPR55 and having low affinity for the canonical cannabinoid receptors, CB1 and CB2.[2][3][4]

  • Compared to the non-selective agonist 2-APB, CBD demonstrates a more specific activation profile for TRPV2.

  • Probenecid is another relatively specific TRPV2 agonist, while tranilast is a known inhibitor.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of TRPV2 modulation.

Calcium Imaging Assay for TRPV2 Activation

This protocol is a standard method for assessing the activation of TRPV2 channels by measuring changes in intracellular calcium concentration.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Cells are transiently transfected with a plasmid encoding for rat or human TRPV2 using a suitable transfection reagent (e.g., Lipofectamine 2000).
  • Experiments are typically performed 24-48 hours post-transfection.

2. Fluorescent Calcium Indicator Loading:

  • Cells are plated on glass-bottom dishes.
  • The culture medium is removed, and cells are washed with a physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS).
  • Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), in HBSS for 30-60 minutes at 37°C. Fura-2 AM is a ratiometric dye that allows for more accurate quantification of intracellular calcium.

3. Calcium Imaging:

  • After loading, cells are washed with HBSS to remove excess dye.
  • The dish is mounted on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
  • Cells are continuously perfused with HBSS.
  • Baseline fluorescence is recorded for a few minutes.
  • The test compound (e.g., CBD) is then added to the perfusion solution at various concentrations.
  • Changes in intracellular calcium are monitored by measuring the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).
  • A positive control, such as a high concentration of a known agonist (e.g., 2-APB) or a calcium ionophore (e.g., ionomycin), is typically added at the end of the experiment to confirm cell viability and responsiveness.

4. Data Analysis:

  • The fluorescence ratio (F340/F380) is calculated for each cell over time.
  • The change in the fluorescence ratio from baseline is used to quantify the increase in intracellular calcium.
  • Dose-response curves are generated by plotting the peak change in fluorescence ratio against the concentration of the test compound.
  • The EC50 value, the concentration of the compound that elicits a half-maximal response, is calculated from the dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology for TRPV2 Currents

This technique allows for the direct measurement of ion currents flowing through TRPV2 channels in the cell membrane.

1. Cell Preparation:

  • HEK293 cells expressing TRPV2 are prepared as described for the calcium imaging assay.
  • For recording, a single transfected cell is identified under a microscope.

2. Electrophysiological Recording:

  • A glass micropipette with a tip diameter of ~1-2 µm is filled with an intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, pH 7.2 with CsOH).
  • The micropipette is carefully brought into contact with the cell membrane to form a high-resistance seal (a "giga-seal").
  • A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, establishing a "whole-cell" configuration. This allows for electrical access to the entire cell.
  • The cell's membrane potential is clamped at a holding potential (e.g., -60 mV) using a patch-clamp amplifier.
  • The test compound is applied to the cell via a perfusion system.
  • The resulting electrical current flowing through the ion channels is recorded.
  • Voltage ramps or steps can be applied to study the voltage-dependence of the channel activation.

3. Data Analysis:

  • The amplitude of the current elicited by the test compound is measured.
  • Current-voltage (I-V) relationships are plotted to characterize the properties of the channel.
  • Dose-response curves can be generated by measuring the current at a fixed voltage in response to different concentrations of the compound.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of TRPV2 activation and the experimental workflows.

TRPV2_Activation_Pathway cluster_membrane Cell Membrane TRPV2 TRPV2 Channel (Closed) TRPV2_open TRPV2 Channel (Open) TRPV2->TRPV2_open Activation Ca_int Intracellular Ca2+ CBD Cannabidiol (CBD) CBD->TRPV2 Binds to Ca_ext Extracellular Ca2+ Ca_ext->TRPV2_open Influx Signaling Downstream Signaling (e.g., CGRP release) Ca_int->Signaling Triggers

Caption: TRPV2 channel activation by Cannabidiol (CBD).

Calcium_Imaging_Workflow Start Start Cell_Culture Culture & Transfect HEK293 cells with TRPV2 Start->Cell_Culture Dye_Loading Load cells with Fura-2 AM Cell_Culture->Dye_Loading Imaging Mount on microscope & record baseline fluorescence Dye_Loading->Imaging Compound_Addition Apply CBD at varying concentrations Imaging->Compound_Addition Data_Acquisition Measure changes in intracellular Ca2+ Compound_Addition->Data_Acquisition Analysis Generate dose-response curve & calculate EC50 Data_Acquisition->Analysis End End Analysis->End

Caption: Workflow for the Calcium Imaging Assay.

Patch_Clamp_Workflow Start Start Cell_Prep Prepare TRPV2-expressing HEK293 cells Start->Cell_Prep Seal Form Giga-seal with glass micropipette Cell_Prep->Seal Whole_Cell Establish whole-cell configuration Seal->Whole_Cell Clamp Voltage-clamp cell at holding potential Whole_Cell->Clamp Compound_App Apply CBD via perfusion system Clamp->Compound_App Record Record transmembrane currents Compound_App->Record Analyze Analyze current-voltage relationship Record->Analyze End End Analyze->End

References

Independent Replication of Cannabidiorcol (CBDO) Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cannabidiorcol (CBDO), also known as cannabidiol-C1 (CBD-C1), is a lesser-known phytocannabinoid and a homologue of cannabidiol (CBD).[1][2] It is found in trace amounts in the Cannabis plant.[2] While research into cannabinoids has expanded significantly, the scientific literature dedicated specifically to CBDO remains limited. This guide aims to provide a framework for the independent replication of findings on CBDO. However, due to the scarcity of published experimental data on CBDO, this document will primarily leverage the extensive research conducted on its close structural analog, Cannabidiol (CBD), and another well-studied homologue, Cannabidivarin (CBDV).[3][4][5] The experimental protocols and signaling pathways detailed herein are based on established findings for CBD and CBDV and are proposed as a starting point for the investigation of CBDO. It is critical for researchers to note that while the mechanisms may be similar, the potency and specific effects of CBDO may differ.

Comparative Analysis of Cannabinoid Receptor Binding and Functional Activity

The primary mechanism of action for many cannabinoids involves interaction with the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2. However, CBD and its analogs are known to have a wide range of molecular targets.[[“]][7][8] The following table summarizes the known receptor affinities and functional activities of CBD and CBDV, which can serve as a benchmark for future studies on CBDO.

CompoundTargetAssay TypeQuantitative Data (Ki or IC50)Reference
Cannabidiol (CBD)CB1 ReceptorBinding AffinityKi > 10 µM (low affinity)[9]
CB2 ReceptorBinding AffinityKi > 10 µM (low affinity)[9]
TRPV1Agonist ActivityIC50 = 27.5 µM[9]
GPR55Antagonist ActivityData varies by study[1]
5-HT1AAgonist ActivityData varies by study[[“]]
Cannabidivarin (CBDV)CB1 ReceptorBinding AffinityLow affinity[4]
TRPV1Agonist ActivityInvestigated in seizure models[3][5]
GPR55Interaction suggested[3]

Experimental Protocols

Competitive Radioligand Binding Assay for CB1 and CB2 Receptors

This protocol is designed to determine the binding affinity of a test compound (e.g., CBDO) for the human cannabinoid receptors CB1 and CB2.

Materials:

  • Membranes from cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [3H]CP55,940 (a high-affinity cannabinoid receptor agonist).

  • Test compound (CBDO) at various concentrations.

  • Non-specific binding control: WIN55,212-2 (a potent cannabinoid receptor agonist) at a high concentration.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound (CBDO).

  • In a reaction tube, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the mixture at 30°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and vortex.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Anticonvulsant Activity in a Mouse Model of Seizure

This protocol, based on studies with CBD and CBDV, evaluates the potential anticonvulsant effects of CBDO.[4]

Animal Model:

  • Male adult mice (e.g., C57BL/6 strain).

Materials:

  • Test compound (CBDO) dissolved in a suitable vehicle (e.g., ethanol, cremophor, and saline).

  • Vehicle control.

  • Pentylenetetrazole (PTZ), a convulsant agent.

  • Observation chambers.

  • Video recording equipment.

Procedure:

  • Acclimate the mice to the experimental environment.

  • Administer the test compound (CBDO) or vehicle control to the mice via a chosen route (e.g., intraperitoneal injection).

  • After a predetermined pretreatment time (e.g., 60 minutes), induce seizures by administering a sub-lethal dose of PTZ (e.g., 85 mg/kg, i.p.).

  • Immediately place the mice in individual observation chambers and record their behavior for at least 30 minutes.

  • Score the seizure activity using a standardized scale (e.g., the Racine scale).

  • Measure the latency to the first seizure and the duration of seizures.

  • Compare the seizure scores, latencies, and durations between the CBDO-treated group and the vehicle-treated group.

  • Statistical analysis (e.g., Mann-Whitney U test for scores, t-test or ANOVA for latency and duration) should be performed to determine the significance of any observed effects.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways for CBD and a general workflow for assessing anticonvulsant activity. These are provided as a reference for investigating CBDO.

CBD_Signaling_Pathway cluster_receptors Molecular Targets cluster_effects Cellular Effects CBDO This compound (CBDO) TRPV1 TRPV1 CBDO->TRPV1 Agonist GPR55 GPR55 CBDO->GPR55 Antagonist CB1_CB2 CB1/CB2 Receptors (Allosteric Modulator) CBDO->CB1_CB2 Modulator Serotonin_R 5-HT1A Receptor CBDO->Serotonin_R Agonist Seizure Decreased Neuronal Hyperexcitability CBDO->Seizure Potential Effect Inflammation Modulation of Inflammation TRPV1->Inflammation Pain Reduction of Pain Perception TRPV1->Pain GPR55->Inflammation CB1_CB2->Pain Anxiety Anxiolytic Effects Serotonin_R->Anxiety

Caption: Putative signaling pathways for this compound (CBDO).

Anticonvulsant_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_seizure Seizure Induction & Observation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Compound_Prep Compound Preparation (CBDO & Vehicle) Administration Compound Administration (e.g., i.p.) Compound_Prep->Administration PTZ_Injection PTZ Injection Administration->PTZ_Injection Observation Behavioral Observation & Video Recording PTZ_Injection->Observation Scoring Seizure Scoring Observation->Scoring Data_Comparison Statistical Analysis Scoring->Data_Comparison

Caption: Workflow for in vivo anticonvulsant activity assessment.

References

Unraveling the Cellular Symphony: A Comparative Analysis of Gene Expression Profiles Induced by Cannabidiorcol (CBD-C1) and Cannabidiol (CBD)

Author: BenchChem Technical Support Team. Date: November 2025

For the research and drug development community, understanding the nuanced cellular responses to different cannabinoids is paramount. This guide provides a comparative overview of the gene expression profiles in cells treated with Cannabidiorcol (CBD-C1) versus the well-studied Cannabidiol (CBD). While direct transcriptomic data for CBD-C1 is not yet available, this comparison leverages its known mechanism of action to infer potential gene expression changes, juxtaposed with the established effects of CBD.

Executive Summary

Cannabidiol (CBD) has been extensively studied for its therapeutic properties, with a growing body of evidence detailing its impact on the cellular transcriptome. In contrast, this compound (CBD-C1), a lesser-known phytocannabinoid, remains largely unexplored at the genomic level. This guide synthesizes the current knowledge on CBD-induced gene expression and extrapolates potential transcriptomic effects of CBD-C1 based on its primary molecular target, the Transient Receptor Potential Vanilloid 2 (TRPV2) channel. This comparative framework aims to provide researchers with a foundational understanding to guide future investigations into the therapeutic potential of these distinct cannabinoids.

Comparative Analysis of Gene Expression Profiles

Due to the absence of direct gene expression studies on this compound (CBD-C1), a side-by-side quantitative comparison with Cannabidiol (CBD) is not currently feasible. However, based on their distinct primary mechanisms of action, we can infer potential differences in their influence on cellular gene expression.

Cannabidiol (CBD): A Multi-Target Modulator of Gene Expression

CBD is known to interact with multiple cellular targets, leading to a broad and complex impact on gene expression. Studies have shown that CBD can significantly alter the expression of genes involved in:

  • Cancer Progression and Metastasis: CBD has been reported to downregulate the expression of pro-metastatic genes such as ID1 (Inhibitor of DNA Binding 1) and FOXM1 (Forkhead Box M1).[1][2][3] Conversely, it can upregulate genes associated with tissue differentiation and tumor suppression, like GDF15 (Growth Differentiation Factor 15).[1][2][3]

  • Inflammation and Immune Response: CBD can modulate the expression of genes involved in inflammatory pathways. For instance, it has been shown to affect the expression of genes regulated by NF-κB and interferon-beta.

  • Cell Cycle and Proliferation: A significant number of genes downregulated by CBD are involved in regulating the cell cycle, DNA replication, and cell proliferation.[1]

  • Metabolism: CBD treatment has been associated with changes in the expression of genes related to cholesterol biosynthesis.[1]

  • Zinc Homeostasis: CBD can upregulate the expression of genes involved in zinc transport and homeostasis, such as metallothioneins.[4]

This compound (CBD-C1): A Potential Gene Regulator via TRPV2 Activation

This compound (CBD-C1) is a phytocannabinoid that is structurally related to CBD but has a shorter side chain. A key distinguishing feature is its low affinity for cannabinoid receptors CB1 and CB2, and its activity as an agonist of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel.[5][6] Activation of this ion channel is known to influence several cellular processes, which in turn are expected to modulate gene expression.

Based on the known downstream effects of TRPV2 activation, treatment with CBD-C1 could potentially lead to changes in the expression of genes involved in:

  • Immune Response: TRPV2 is expressed in various immune cells, and its activation can influence cytokine and chemokine production.[5] Therefore, CBD-C1 may modulate the expression of genes for interleukins, tumor necrosis factor-alpha (TNF-α), and macrophage inflammatory proteins.[5]

  • Cancer Progression: TRPV2 expression has been linked to the progression of several cancers, including prostate and gastric cancer.[7][8] Its activation can influence cell migration and invasion, suggesting that CBD-C1 could regulate the expression of genes involved in these processes, such as matrix metalloproteinases.[8]

  • Neuronal Function: Genetic mutation of TRPV2 has been shown to decrease the expression of the GABA-B R2 subunit in the hippocampus.[9] This suggests that CBD-C1, as a TRPV2 agonist, might influence the expression of genes related to GABAergic signaling.

  • Aromatase Inhibition: Some in-silico studies suggest that CBD-C1 may act as an aromatase inhibitor.[10] This could lead to a downregulation of the CYP19A1 gene, which encodes for aromatase, an enzyme crucial for estrogen synthesis. CBD has also been shown to exhibit anti-aromatase activity and prevent the increase in CYP19A1 transcript levels in certain cell types.[11]

Table 1: Comparison of Potential Gene Expression Effects

Biological ProcessCannabidiol (CBD)This compound (CBD-C1) (Inferred)
Cancer Progression Downregulation of ID1, FOXM1. Upregulation of GDF15.[1][2][3]Potential regulation of genes involved in cell migration and invasion (e.g., MMPs) via TRPV2 activation.[8]
Immune Response Modulation of NF-κB and interferon-regulated genes.Potential modulation of cytokine and chemokine gene expression (e.g., ILs, TNF-α) via TRPV2 activation.[5]
Cell Signaling Affects PI3K/Akt/mTOR and JAK/STAT pathways.Downstream signaling from TRPV2 activation may influence various transcription factors.
Metabolism Downregulation of genes in cholesterol biosynthesis.[1]Unknown.
Hormone Regulation Anti-aromatase activity, downregulation of CYP19A1.[11]Potential aromatase inhibition and downregulation of CYP19A1.[10]

Experimental Protocols

The following is a generalized protocol for assessing the gene expression profiles of cells treated with cannabinoids, based on methodologies described in the literature for CBD. This protocol can be adapted for studies involving CBD-C1.

1. Cell Culture and Treatment

  • Cell Lines: Select appropriate human or animal cell lines based on the research question (e.g., cancer cell lines, immune cells, neuronal cells).

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.

  • Cannabinoid Preparation: Dissolve CBD or CBD-C1 in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute in culture medium to achieve the desired final concentrations.

  • Treatment: Plate cells at a desired density and allow them to adhere overnight. Replace the medium with fresh medium containing the cannabinoid at various concentrations or a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the treated cells for a specific duration (e.g., 24, 48, or 72 hours) based on the experimental design.

2. RNA Extraction and Quantification

  • RNA Isolation: Following treatment, wash the cells with PBS and lyse them using a suitable lysis buffer. Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Quality and Quantity: Assess the purity and concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check the RNA integrity by gel electrophoresis or using a bioanalyzer.

3. Gene Expression Analysis (RNA Sequencing)

  • Library Preparation: Prepare sequencing libraries from the total RNA using a commercial kit. This typically involves poly(A) selection or ribosomal RNA depletion, followed by RNA fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated between the treated and control groups using statistical packages like DESeq2 or edgeR.

    • Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the differentially expressed genes to identify the biological processes and signaling pathways affected by the treatment.

Visualizing the Pathways

To better understand the logical flow of the experimental process and the potential signaling cascades, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression Gene Expression Analysis Cell_Seeding Cell Seeding Adherence Overnight Adherence Cell_Seeding->Adherence Treatment Cannabinoid Treatment (CBD or CBD-C1) Adherence->Treatment Incubation Incubation Treatment->Incubation RNA_Extraction Total RNA Extraction Incubation->RNA_Extraction Quality_Control RNA Quality & Quantity Check RNA_Extraction->Quality_Control Library_Prep RNA-Seq Library Preparation Quality_Control->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis

Experimental workflow for gene expression profiling.

Signaling_Pathways cluster_cbd Cannabidiol (CBD) cluster_cbdc1 This compound (CBD-C1) CBD CBD CB1_CB2 CB1/CB2 (low affinity) CBD->CB1_CB2 Other_Receptors Other Receptors (e.g., 5-HT1A, GPR55) CBD->Other_Receptors Gene_Expression_CBD Modulation of Gene Expression (e.g., ID1, FOXM1, GDF15) CB1_CB2->Gene_Expression_CBD Other_Receptors->Gene_Expression_CBD CBD_C1 CBD-C1 TRPV2 TRPV2 Agonist CBD_C1->TRPV2 Gene_Expression_CBD_C1 Inferred Modulation of Gene Expression (e.g., Cytokines, MMPs) TRPV2->Gene_Expression_CBD_C1

Distinct primary signaling pathways of CBD and CBD-C1.

Conclusion and Future Directions

The comparison between the gene expression profiles of cells treated with this compound (CBD-C1) and Cannabidiol (CBD) is currently constrained by a significant data gap for CBD-C1. While CBD's effects on the transcriptome are increasingly well-documented, revealing its influence on a wide array of cellular processes, our understanding of CBD-C1's genomic impact is, at present, inferential.

Based on its action as a TRPV2 agonist, it is plausible that CBD-C1 will exhibit a distinct gene expression signature compared to CBD, particularly in relation to immune response and cell migration pathways. The potential for both cannabinoids to inhibit aromatase suggests a possible area of overlapping gene regulation.

To move beyond inference and establish a clear comparative profile, future research must prioritize comprehensive transcriptomic studies (e.g., RNA-Seq) on various cell lines treated with CBD-C1. Such studies will be instrumental in elucidating its mechanism of action, identifying novel therapeutic targets, and ultimately, unlocking the full potential of this understudied phytocannabinoid. This foundational work will be critical for the scientific and drug development communities to objectively evaluate the therapeutic promise of CBD-C1 relative to CBD and other cannabinoids.

References

Cannabidiol (CBD) in Preclinical Disease Models: A Comparative Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Cannabidiol (CBD), a prominent non-psychoactive phytocannabinoid, in various preclinical disease models. The data presented herein is collated from a range of experimental studies, offering insights into its efficacy compared to other cannabinoids, particularly Δ9-tetrahydrocannabinol (THC), and vehicle controls.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the therapeutic effects of CBD in models of arthritis, multiple sclerosis, epilepsy, and anxiety.

Table 1: Effects of Cannabidiol (CBD) in a Rat Model of Arthritis

Treatment GroupDoseOutcome MeasureResultPercentage Change vs. Vehicle
Vehicle-Joint Circumference (mm)72.0 ± 0.2-
CBD Gel6.2 mg/dayJoint Circumference (mm)65.6 ± 1.0↓ 8.9%
CBD Gel62.3 mg/dayJoint Circumference (mm)65.6 ± 0.7↓ 8.9%
Vehicle-Limb Posture Score (Spontaneous Pain)Max Score-
CBD Gel6.2 mg/dayLimb Posture Score (Spontaneous Pain)Significantly Reduced-
CBD Gel62.3 mg/dayLimb Posture Score (Spontaneous Pain)Significantly Reduced-

Data extracted from a study on a rat model of adjuvant-induced arthritis.[1][2]

Table 2: Comparative Efficacy of Cannabinoids in a Mouse Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)

Treatment GroupDoseOutcome MeasureResult
Vehicle-Clinical Score of ParalysisProgressive increase
CBD10 mg/kg/dayClinical Score of ParalysisNo significant attenuation
THC10 mg/kg/dayClinical Score of ParalysisNo significant attenuation
THC + CBD10 mg/kg each/dayClinical Score of ParalysisSignificant attenuation
Vehicle-Brain Infiltrating CD4+ T cellsHigh levels
THC + CBD10 mg/kg each/dayBrain Infiltrating CD4+ T cellsSignificant decrease

This study highlights the synergistic effect of THC and CBD in ameliorating EAE in mice.[3]

Table 3: Anti-convulsant Effects of Cannabidiol (CBD) in Rodent Seizure Models

Seizure ModelTreatment GroupDoseOutcome MeasureResult
Pilocarpine-inducedVehicle-% of animals with severe seizures71%
Pilocarpine-inducedCBD1 mg/kg% of animals with severe seizures43%
Pilocarpine-inducedCBD10 mg/kg% of animals with severe seizuresSignificantly reduced
Pilocarpine-inducedCBD100 mg/kg% of animals with severe seizuresSignificantly reduced
Penicillin-inducedVehicle-% mortalityHigh
Penicillin-inducedCBD≥ 10 mg/kg% mortalitySignificantly decreased

CBD demonstrates significant anti-convulsant effects in both temporal lobe and partial seizure models.[4]

Table 4: Anxiolytic Effects of Cannabidiol (CBD) in Rodent Models

Animal ModelTestTreatment GroupDoseKey Finding
Adult Male RatsChronic Unpredictable Mild StressCBD10 mg/kg/day (28 days)Increased sucrose preference (prohedonic effect)
Adult Male RatsChronic Unpredictable Mild StressCBD10 mg/kg/day (28 days)Increased vertical exploration in Open Field Test
Adolescent & Adult MiceElevated Plus Maze & Open FieldTHC10 mg/kgRobust anxiogenic-like and locomotor effects
Adolescent & Adult MiceElevated Plus Maze & Open FieldCBD20 mg/kgMinimal effects on anxiety-like behavior

CBD shows potential prohedonic and anxiolytic-like effects in chronic stress models, while acute high-dose THC exhibits anxiogenic-like properties.[5][6]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the quantitative data summary.

1. Rat Model of Adjuvant-Induced Arthritis

  • Animal Model: Male Lewis rats.

  • Induction of Arthritis: A single intracutaneous injection of 0.1 mL of complete Freund's Adjuvant (CFA) containing 10 mg/mL of heat-killed and dried Mycobacterium tuberculosis in mineral oil and saline into the tibiotarsal joint.

  • Drug Administration: A transdermal CBD gel (0.6, 3.1, 6.2, or 62.3 mg/day) was applied to the dorsal skin for four consecutive days, starting 24 hours after CFA injection.

  • Outcome Measures:

    • Joint Swelling: Measured using a digital caliper to determine the circumference of the knee joint.

    • Spontaneous Pain: Assessed using a limb posture scoring system.

    • Inflammation: Histological analysis of the synovial membrane for immune cell infiltration and thickening.

    • Pro-inflammatory Biomarkers: Immunohistochemical analysis of the spinal cord and dorsal root ganglia for markers like CGRP, OX42, and TNFα.[1]

2. Mouse Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)

  • Animal Model: Female C57BL/6 mice.

  • Induction of EAE: Immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide in Complete Freund's Adjuvant (CFA) followed by injections of Pertussis Toxin (PTX).

  • Drug Administration: Daily intraperitoneal injections of THC (10 mg/kg), CBD (10 mg/kg), or a combination of THC+CBD (10 mg/kg each), starting from day 8-10 after MOG immunization.

  • Outcome Measures:

    • Clinical Scoring: Animals were scored daily for clinical signs of paralysis on a scale of 0 to 5.

    • Neuroinflammation: Analysis of brain-infiltrating immune cells (e.g., CD4+ T cells) by flow cytometry.

    • Cytokine Levels: Measurement of pro-inflammatory (e.g., IL-17, TNF-α) and anti-inflammatory (e.g., IL-10) cytokines in the brain.[3]

3. Rodent Models of Seizures

  • Pilocarpine Model (Temporal Lobe Seizures):

    • Animal Model: Adult male Wistar rats.

    • Seizure Induction: Administration of pilocarpine (30 mg/kg, i.p.) following scopolamine methyl nitrate to induce status epilepticus.

    • Drug Administration: CBD (1, 10, or 100 mg/kg) administered intraperitoneally 30 minutes prior to pilocarpine.

    • Outcome Measure: Seizure severity scored based on the Racine scale.[4]

  • Penicillin Model (Partial Seizures):

    • Animal Model: Adult male Wistar rats.

    • Seizure Induction: Intracortical injection of penicillin G (500 IU).

    • Drug Administration: CBD (1, 10, or 100 mg/kg, i.p.) administered 60 minutes prior to penicillin.

    • Outcome Measure: Observation of seizure activity and mortality.[4]

4. Rodent Models of Anxiety

  • Chronic Unpredictable Mild Stress (CUMS) Model:

    • Animal Model: Adult male Wistar rats.

    • Stress Induction: Exposure to a variety of mild stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal) daily for 28 days.

    • Drug Administration: Daily intraperitoneal injections of CBD (10 mg/kg).

    • Outcome Measures:

      • Anhedonia: Sucrose preference test.

      • Anxiety-like Behavior: Open Field Test (OFT) and Elevated Plus Maze (EPM).[6]

  • Acute Cannabinoid Effects Model:

    • Animal Model: Adolescent and adult male and female C57Bl/6J mice.

    • Drug Administration: Acute intraperitoneal injection of THC (10 mg/kg), CBD (20 mg/kg), or a combination.

    • Outcome Measures:

      • Anxiety-like Behavior: Elevated Plus Maze (EPM).

      • Locomotor Activity: Open Field Test.[5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways for CBD's therapeutic effects and a generalized experimental workflow for preclinical validation.

CBD_Signaling_Pathway cluster_effects Cellular & Therapeutic Outcomes CBD Cannabidiol (CBD) CB1_R CB1 Receptor (Negative Allosteric Modulator) CBD->CB1_R Modulates CB2_R CB2 Receptor (Inverse Agonist) CBD->CB2_R Modulates TRPV1 TRPV1 Channel (Agonist) CBD->TRPV1 Activates Serotonin_R 5-HT1A Receptor (Agonist) CBD->Serotonin_R Activates Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) CBD->Anti_inflammatory_Cytokines Promotes Neuronal_Excitability Neuronal Excitability CBD->Neuronal_Excitability Reduces Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, CFA) NF_kB NF-κB Pathway Inflammatory_Stimulus->NF_kB MAPK MAPK Pathways (p38, ERK) Inflammatory_Stimulus->MAPK CB2_R->NF_kB Inhibits Analgesic_Effect Analgesic Effect TRPV1->Analgesic_Effect Contributes to Anxiolytic_Effect Anxiolytic Effect Serotonin_R->Anxiolytic_Effect Mediates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Pro_inflammatory_Cytokines Anti_inflammatory_Effect Anti-inflammatory Effect NF_kB->Anti_inflammatory_Effect Inhibition leads to MAPK->Pro_inflammatory_Cytokines MAPK->Anti_inflammatory_Effect Inhibition leads to Immune_Cell_Migration Immune Cell Migration Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect Leads to

Caption: Proposed signaling pathways for the therapeutic effects of Cannabidiol (CBD).

Preclinical_Workflow Phase1 Phase 1: Study Design & Animal Model Selection Induction Induction of Disease Model (e.g., Arthritis, EAE, Seizures) Phase1->Induction Grouping Animal Grouping (Vehicle, CBD, Comparator) Induction->Grouping Treatment Treatment Administration (Route, Dose, Frequency) Grouping->Treatment Phase2 Phase 2: Data Collection Treatment->Phase2 Behavioral Behavioral Assessments (e.g., Pain, Anxiety, Seizure Scoring) Phase2->Behavioral Physiological Physiological Measurements (e.g., Joint Swelling, Body Weight) Phase2->Physiological Phase3 Phase 3: Post-mortem Analysis Behavioral->Phase3 Physiological->Phase3 Tissue Tissue Collection (e.g., Brain, Spinal Cord, Joints) Phase3->Tissue Histo Histology & Immunohistochemistry (Cell Infiltration, Protein Expression) Tissue->Histo Biochem Biochemical Assays (e.g., ELISA for Cytokines) Tissue->Biochem Phase4 Phase 4: Data Analysis & Interpretation Histo->Phase4 Biochem->Phase4 Stats Statistical Analysis Phase4->Stats Conclusion Conclusion on Therapeutic Efficacy Stats->Conclusion

Caption: Generalized experimental workflow for preclinical validation of CBD.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Cannabidiorcol

Author: BenchChem Technical Support Team. Date: November 2025

As a novel phytocannabinoid, proper handling and disposal of Cannabidiorcol (CBDO) are paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in managing this compound responsibly.

Chemical and Physical Properties

A thorough understanding of this compound's chemical and physical properties is the foundation of its safe handling and disposal.

PropertyValue
Molecular FormulaC₁₇H₂₂O₂[1]
Molecular Weight258.35 g/mol [1][2]
CAS Number35482-50-9[1][2]
IUPAC Name5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol[1][2]

Hazard Identification and Safety Precautions

GHS Hazard Classification (based on Cannabidiol):

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed[3][4][5]
Sensitization, Skin1H317: May cause an allergic skin reaction[2]
Reproductive toxicity2H361: Suspected of damaging fertility or the unborn child[2][3][4][5]

GHS Pictograms:

  • Health Hazard: For reproductive toxicity.

  • Exclamation Mark: For acute oral toxicity and skin sensitization.

Precautionary Statements:

  • P201: Obtain special instructions before use.[3][5]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P270: Do not eat, drink or smoke when using this product.[4][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4][5]

Experimental Protocol: Deactivation and Disposal of this compound Waste

This protocol outlines the steps for the safe deactivation and disposal of this compound waste in a laboratory setting. The primary principle is to render the compound unusable and unrecognizable before it enters the waste stream.

Materials:

  • This compound waste (e.g., residual material, contaminated labware)

  • Undesirable, non-hazardous material (e.g., cat litter, sand, sawdust, used coffee grounds)

  • Sealable, leak-proof waste container

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

  • Segregate Waste: Collect all this compound waste in a designated, clearly labeled, and sealed container. This includes pure compound, solutions, and contaminated materials such as gloves, pipette tips, and weighing papers.

  • Render Unusable and Unrecognizable:

    • For solid this compound waste, grind or crush the material to a fine powder.

    • Mix the this compound waste with an at least equal volume of an undesirable material.[6][7][8] The goal is to create a heterogeneous mixture where the active compound is diluted and physically bound.

    • For liquid waste containing this compound, absorb the liquid with an inert material like vermiculite or sand before mixing with the undesirable material.

  • Package for Disposal: Place the resulting mixture in a sealable, leak-proof container. Securely close the container and label it clearly as "Non-hazardous laboratory waste for incineration" or as required by your institution's waste management policy.

  • Final Disposal: Dispose of the sealed container through your institution's chemical waste management program. Follow all local, state, and federal regulations for chemical waste disposal. Incineration is often the preferred method for this type of waste.[9]

Important Considerations:

  • DO NOT dispose of this compound waste down the drain or in the regular trash without deactivation.[6][8] This can lead to environmental contamination and potential exposure to others.

  • Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.

  • Maintain a detailed record of the disposal process, including the date, amount of waste, and the method used.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Cannabidiorcol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Cannabidiorcol (CBDO), a phytocannabinoid found in trace amounts in Cannabis sativa, ensuring laboratory safety and proper handling is paramount. This document provides essential, step-by-step guidance on personal protective equipment (PPE), operational procedures, and disposal plans to facilitate safe and compliant laboratory practices.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure and ensure a safe working environment. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for cannabinoids.

PPE CategoryItemSpecifications and Recommendations
Hand Protection GlovesNitrile gloves are recommended for their chemical resistance. Ensure gloves are regularly inspected for tears or degradation and changed frequently.
Eye and Face Protection Safety Glasses/GogglesWear safety glasses with side shields or chemical splash goggles to protect against accidental splashes. A face shield may be necessary when handling larger quantities or if there is a significant splash risk.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect street clothing from contamination. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.
Respiratory Protection Not generally requiredUnder normal laboratory conditions with adequate ventilation (e.g., a chemical fume hood), respiratory protection is typically not required. However, if handling fine powders or creating aerosols, a NIOSH-approved respirator may be necessary.

Operational Plan: Handling and Experimental Protocols

Adherence to standardized operational procedures is critical for both safety and experimental reproducibility. This section outlines a general workflow for the analytical handling of this compound in a laboratory setting.

Logical Workflow for Cannabinoid Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_disposal Disposal Sample_Acquisition Sample Acquisition Homogenization Homogenization (if solid matrix) Sample_Acquisition->Homogenization Extraction Solvent Extraction Homogenization->Extraction Filtration Filtration Extraction->Filtration HPLC_GCMS HPLC or GC-MS Analysis Filtration->HPLC_GCMS Data_Analysis Data Analysis HPLC_GCMS->Data_Analysis Waste_Segregation Waste Segregation Data_Analysis->Waste_Segregation Decontamination Decontamination Waste_Segregation->Decontamination Final_Disposal Final Disposal Decontamination->Final_Disposal

Caption: A typical workflow for the analysis of cannabinoids.

Key Experimental Protocol: Analysis of Cannabinoids in Oral Fluid

The following is a detailed methodology for the quantification of various cannabinoids, including this compound (CBD-C1), in oral fluid samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of oral fluid, add an internal standard solution.

  • Add 250 µL of a sodium hydroxide solution (0.1 M) and vortex.

  • Add 3 mL of an extraction solvent (e.g., a mixture of n-hexane and ethyl acetate) and vortex for 10 minutes.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. Instrumental Analysis (LC-MS/MS):

  • Chromatographic Separation: Utilize a C18 analytical column with a gradient elution program.

    • Mobile Phase A: Water with a small percentage of formic acid.

    • Mobile Phase B: Acetonitrile with a small percentage of formic acid.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions should be optimized for this compound and other target cannabinoids.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. All cannabis-related waste must be rendered unusable and unrecognizable before final disposal.[6][7]

Waste Segregation and Treatment
Waste TypeSegregationTreatment and Disposal
Pure this compound Segregate as chemical waste in a clearly labeled, sealed container.Must be rendered unusable by mixing with at least 50% of a non-cannabis material such as soil, cat litter, or food waste.[6][8] The resulting mixture can then be disposed of in a landfill or via incineration, in accordance with local regulations.[7][8]
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated, sealed biohazard bag or sharps container.Treat as chemical waste. The contents should be rendered unusable as described above before disposal.
Solvent Waste Collect in a designated, sealed, and properly labeled solvent waste container.Dispose of through a licensed hazardous waste disposal company. Do not pour down the drain.

Logical Flow for Waste Disposal

G Start Cannabinoid Waste Generated Segregate Segregate Waste Streams Start->Segregate Render_Unusable Render Unusable/Unrecognizable Segregate->Render_Unusable Package Package for Disposal Render_Unusable->Package Dispose Dispose via Approved Method Package->Dispose Documentation Maintain Disposal Records Dispose->Documentation

Caption: Step-by-step process for cannabinoid waste disposal.

By implementing these safety protocols, operational procedures, and disposal plans, laboratories can ensure a secure environment for handling this compound and contribute to the generation of reliable and reproducible scientific data.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.